Hemokinin 1 (mouse)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)/t33-,37+,38+,39+,40+,41+,42+,43+,44+,45+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEMZLDJFVRY-RULPZMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of Hemokinin-1 in the Murine Immune System
Executive Summary
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of the murine immune system. Initially discovered in B lymphocytes, its expression is now known to be widespread among various immune cells, distinguishing it from other tachykinins which are predominantly of neuronal origin.[1][2][3] HK-1 exerts its effects primarily through the neurokinin-1 receptor (NK1R), a receptor it shares with Substance P (SP), but compelling evidence also points towards the existence of a novel, yet-unidentified receptor mediating some of its distinct functions.[4][5][6] This document provides a comprehensive overview of HK-1's role in murine immunity, detailing its signaling pathways, its impact on specific immune cells, and its function in inflammatory disease models. Quantitative data are summarized, key experimental protocols are described, and critical pathways and workflows are visualized to offer a thorough resource for the scientific community.
Hemokinin-1 Signaling Pathways
HK-1 signaling is complex, involving both the canonical NK1R pathway and alternative, NK1R-independent mechanisms. This duality is crucial for understanding its diverse and sometimes contradictory roles in immunity and inflammation.[1]
NK1R-Dependent Signaling
Similar to its counterpart, Substance P, HK-1 binds with high affinity to the NK1R, a G-protein coupled receptor (GPCR).[4][7] Activation of NK1R typically involves coupling to Gαq protein, which in turn activates Phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to downstream signaling cascades that modulate inflammation and immune cell function.[8] In mast cells, NK1R signaling activates the PI3K/Akt pathway, which subsequently leads to NFκB nuclear translocation, a critical step for the synthesis of pro-inflammatory cytokines like TNF and IL-6.[9]
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 7. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autocrine hemokinin-1 functions as endogenous adjuvant for IgE-mediated mast cell inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hemokinin-1 in Murine Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant player in the complex interplay between the nervous and immune systems.[1] While structurally similar to Substance P (SP), HK-1 exhibits distinct expression patterns and functional roles, particularly in the context of neuroinflammation.[1] Unlike the predominantly neuronal expression of SP (from the Tac1 gene), HK-1 is widely expressed in immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[2][3] This unique expression profile positions HK-1 as a critical mediator in pathological conditions associated with microglial activation, such as neurodegenerative diseases and chronic pain.[2][4] This technical guide provides an in-depth overview of the role of mouse HK-1 in neuroinflammation, focusing on its signaling pathways, quantitative data from key experimental models, and detailed experimental protocols.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of mouse HK-1 in neuroinflammation.
Table 1: Tac4 mRNA Expression in LPS-Activated Microglia
| Treatment | Fold Change in Tac4 mRNA Expression (relative to control) | Reference |
| LPS (0.1 µg/mL) for 24h | 1.70 ± 0.22 | [5] |
| LPS + SC-514 (IKK-2 inhibitor) | 1.16 ± 0.08 | [6] |
| LPS + SB 203580 (p38 MAPK inhibitor) | 1.31 ± 0.07 | [6] |
Data are presented as mean ± SEM.
Table 2: HK-1 Induced Calcium Influx in Primary Sensory Neurons
| Treatment | Percentage of Responding Neurons | Mean Ca2+ Influx (Ratio) | Reference |
| HK-1 (1 µM) | 26.39% ± 4.5% | 0.67 ± 0.07 | [3] |
| HK-1 (1 µM) + CP99994 (NK1R antagonist) | 20.93% ± 3.8% | 0.62 ± 0.08 | [3] |
| HK-1 (1 µM) in NK1R knockout neurons | 21.4% ± 3.5% | 0.49 ± 0.04 | [3] |
| SP (1 µM) | No significant effect | Not applicable | [3] |
Data are presented as mean ± SEM.
Table 3: Effects of Tac4 Gene Deletion in a Mouse Model of Adjuvant-Induced Arthritis
| Parameter | Wild-Type Mice | Tac4 Knockout Mice | Reference |
| Mechanical Hyperalgesia (post-induction day 21) | Significant increase | Significantly reduced vs. WT | [7] |
| Histopathological Score (post-induction day 21) | Significant joint damage | Significantly reduced vs. WT | [7] |
| Joint IL-1β Concentration (post-induction day 21) | Elevated | Significantly reduced vs. WT | [7] |
Signaling Pathways
Hemokinin-1 exerts its effects in neuroinflammation through intricate signaling pathways, primarily involving the activation of microglia and subsequent downstream cascades.
HK-1 Signaling in Microglia
In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglial cells upregulate the expression of the Tac4 gene, leading to increased HK-1 production.[2][8] This upregulation is mediated by the activation of two key intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2][8] Once produced, HK-1 can act in an autocrine or paracrine manner, binding to its cognate receptor, the Neurokinin-1 Receptor (NK1R), on microglia and other cells.[3] However, there is growing evidence for NK1R-independent actions of HK-1, suggesting the involvement of a yet-to-be-identified receptor.[1][9]
HK-1 and Neuronal Sensitization
HK-1 also plays a direct role in neuronal sensitization, a key component of chronic pain associated with neuroinflammation. Studies on primary sensory neurons have shown that HK-1 can induce a significant influx of calcium (Ca2+), a critical second messenger in neuronal activation.[3] Interestingly, this effect is largely independent of the NK1R, further supporting the existence of an alternative receptor for HK-1.[3] This direct neuronal activation by HK-1 contributes to the heightened pain sensitivity observed in inflammatory conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key experiments cited in the study of mouse HK-1 in neuroinflammation.
Primary Microglia Culture and LPS Stimulation
-
Source: Sakai A, et al. PLoS One. 2012.[10]
-
Protocol:
-
Primary microglial cultures are prepared from the cerebral cortices of newborn C57BL/6 mice.
-
Cortices are minced and dissociated in Eagle's minimal essential medium (MEM) containing 0.025% trypsin and 0.05 mg/mL DNase I.
-
The cell suspension is filtered and plated onto poly-L-lysine-coated flasks in MEM supplemented with 10% fetal bovine serum.
-
After 10-14 days, microglia are isolated by shaking the flasks and collecting the floating cells.
-
Microglia are plated at a density of 1 x 10^5 cells/well in 24-well plates.
-
One day after plating, cells are treated with 0.1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours to induce an inflammatory response.
-
For inhibitor studies, cells are pre-treated with specific inhibitors for 30 minutes before the addition of LPS.
-
Adjuvant-Induced Arthritis Model in Mice
-
Source: Borbély É, et al. PLoS One. 2013.[7]
-
Protocol:
-
Tac4 knockout (Tac4−/−) and wild-type (C57BL/6) mice are used.
-
Chronic arthritis is induced by a single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw and the base of the tail.
-
Paw volume is measured using a plethysmometer to quantify edema.
-
Mechanical hyperalgesia is assessed using dynamic plantar aesthesiometry, measuring the paw withdrawal threshold to a mechanical stimulus.
-
Measurements are taken at baseline and periodically for up to 21 days post-induction.
-
At the end of the experiment, mice are euthanized, and tibiotarsal joints are collected for histopathological analysis and cytokine measurement (e.g., IL-1β ELISA).
-
Immunohistochemistry for Microglia and Astrocyte Activation
-
Source: Hunyady Á, et al. Brain Res Bull. 2019.[11]
-
Protocol:
-
Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
The lumbar spinal cord is dissected and post-fixed in 4% PFA overnight, then cryoprotected in 30% sucrose.
-
20-30 µm thick transverse sections are cut on a cryostat.
-
Free-floating sections are washed in PBS and incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours.
-
Sections are incubated overnight at 4°C with primary antibodies: rabbit anti-Iba1 (for microglia) and rabbit or mouse anti-GFAP (for astrocytes).
-
After washing, sections are incubated with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Images are captured using a fluorescence or confocal microscope, and the intensity of Iba1 and GFAP immunoreactivity is quantified using image analysis software.
-
Myeloperoxidase (MPO) Activity Assay
-
Source: Borbély É, et al. PLoS One. 2013, adapted from general protocols.[4][7][12]
-
Protocol:
-
Joint tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).
-
The homogenate is subjected to freeze-thaw cycles and sonication to ensure cell lysis.
-
The suspension is centrifuged, and the supernatant is collected.
-
The MPO activity in the supernatant is measured by a colorimetric assay.
-
The reaction mixture contains the supernatant, 50 mM potassium phosphate buffer (pH 6.0), and o-dianisidine dihydrochloride.
-
The reaction is initiated by adding hydrogen peroxide (H2O2).
-
The change in absorbance is measured at 460 nm over time using a spectrophotometer.
-
MPO activity is expressed as units per milligram of protein.
-
Conclusion
Mouse hemokinin-1 is a pivotal mediator of neuroinflammation, acting through both established and novel signaling pathways. Its upregulation in activated microglia and its ability to directly sensitize neurons underscore its importance in the pathogenesis of neuroinflammatory and chronic pain conditions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the role of HK-1 and explore its potential as a therapeutic target. The distinction between NK1R-dependent and -independent actions of HK-1 opens new avenues for the development of more specific and effective therapies for neuroinflammatory disorders.
References
- 1. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 2. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nwlifescience.com [nwlifescience.com]
An In-depth Technical Guide to Hemokinin-1 (Mouse) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways activated by mouse Hemokinin-1 (HK-1), a tachykinin peptide with diverse physiological roles. The information presented herein is intended to support research and development efforts targeting HK-1 and its associated signaling cascades.
Core Signaling Pathways of Mouse Hemokinin-1
Mouse Hemokinin-1 (HK-1), a product of the Tac4 gene, primarily exerts its effects through the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR). However, a growing body of evidence indicates the existence of NK1R-independent signaling mechanisms, particularly in sensory neurons.
NK1 Receptor-Dependent Signaling
Upon binding to the NK1R, HK-1 initiates a canonical signaling cascade associated with Gαq/11 protein activation. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Concurrently, DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).
A major downstream consequence of NK1R activation by HK-1 is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. In the context of the immune system, HK-1 has been shown to activate the MAPK pathway in B cells, enhancing their proliferation and antibody production.[1]
dot
Caption: NK1 Receptor-Dependent Signaling Pathway of Mouse Hemokinin-1.
NK1 Receptor-Independent Signaling
Intriguing evidence points to HK-1-mediated effects that are not blocked by NK1R antagonists, suggesting the involvement of alternative receptors or signaling pathways. This is particularly prominent in the context of pain modulation. Studies have demonstrated that HK-1 can induce calcium influx in primary sensory neurons from mice lacking the NK1 receptor.[2][3] This effect is dependent on extracellular calcium, indicating the involvement of plasma membrane calcium channels. While the specific receptor mediating this effect remains to be definitively identified, these findings open new avenues for the development of analgesics with novel mechanisms of action.
dot
Caption: NK1 Receptor-Independent Signaling Pathway of Mouse Hemokinin-1.
Quantitative Data on Mouse Hemokinin-1 Signaling
The following table summarizes key quantitative parameters related to the interaction of Hemokinin-1 with its primary receptor. It is important to note that some of these values were determined using human receptors, as indicated, due to the high degree of conservation of the NK1R across species.
| Parameter | Value | Species/Cell Line | Comments |
| Binding Affinity (Ki) | 0.175 nM | Human NK1R (CHO cells) | High affinity, comparable to Substance P.[4] |
| Calcium Influx | 1 µM HK-1 induced a response in ~26% of sensory neurons | Mouse DRG neurons | This effect was observed in both wild-type and NK1R-deficient neurons.[2][3] |
| MAPK/ERK Activation | Qualitative increase in phosphorylation | Mouse B-cells | HK-1 alone was sufficient to induce MAPK activation.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for NK1 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of a ligand to its receptor.[5][6][7][8][9]
Objective: To determine the binding affinity (Ki) of mouse Hemokinin-1 for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the mouse NK1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled Substance P (e.g., [3H]-SP) as the radioligand.
-
Unlabeled mouse Hemokinin-1.
-
Unlabeled Substance P (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled mouse Hemokinin-1. For determination of non-specific binding, use a high concentration of unlabeled Substance P instead of HK-1.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled HK-1. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
dot
Caption: Workflow for a Radioligand Binding Assay.
Calcium Imaging in Mouse Dorsal Root Ganglion (DRG) Neurons
This protocol is based on established methods for measuring intracellular calcium changes in primary neurons.[10][11][12][13][14]
Objective: To measure changes in intracellular calcium concentration in mouse DRG neurons in response to Hemokinin-1 application.
Materials:
-
Dissociated mouse DRG neurons cultured on glass coverslips.
-
Fura-2 AM calcium indicator dye.
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
Mouse Hemokinin-1.
-
Fluorescence microscopy setup with a ratiometric imaging system.
Procedure:
-
Cell Loading: Incubate the cultured DRG neurons with Fura-2 AM in extracellular solution for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
De-esterification: Wash the cells with fresh extracellular solution and incubate for an additional 30 minutes to allow for the de-esterification of Fura-2 AM, trapping the active form of the dye inside the cells.
-
Imaging: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with extracellular solution to establish a stable baseline fluorescence.
-
Stimulation: Apply mouse Hemokinin-1 to the cells via the perfusion system.
-
Data Acquisition: Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
dot
References
- 1. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.painresearcher.net [forum.painresearcher.net]
- 14. moodle2.units.it [moodle2.units.it]
Endogenous Ligands for the NK1 Receptor in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary endogenous ligands for the Neurokinin 1 (NK1) receptor in murine models. It covers the key ligands, their quantitative binding and functional characteristics, the intracellular signaling cascades they initiate, and detailed experimental protocols for their characterization.
Core Endogenous Ligands
The Neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR) encoded by the Tacr1 gene, is a critical component of the tachykinin system. In mice, it is activated by a specific set of endogenous peptide ligands that belong to the tachykinin family. These peptides share a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂), which is crucial for their activity at neurokinin receptors.[1][2][3]
-
Substance P (SP): Substance P is the principal and highest-affinity endogenous ligand for the NK1 receptor in mammals, including mice.[3][4] It is an undecapeptide involved in a wide array of physiological and pathological processes, such as pain transmission, neurogenic inflammation, smooth muscle contraction, and the regulation of stress and anxiety.[4][5] The release of SP from nerve endings is often triggered by intense or stressful stimuli.[5]
-
Hemokinin-1 (HK-1): Originally discovered in murine immune cells, Hemokinin-1 is another key endogenous ligand for the NK1 receptor.[6][7] Like Substance P, it demonstrates a high affinity for the NK1R.[4][6] HK-1 is implicated in immunological processes, inflammation, and pain, and has been shown to produce SP-like behavioral effects when administered centrally in mice.[4][8]
-
Other Tachykinins (Neurokinin A and B): While Substance P is the preferential ligand for NK1R, other mammalian tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), can also bind to and activate the receptor.[1][2] However, their affinity for the NK1 receptor is significantly lower than that of Substance P.[4]
Quantitative Data: Binding Affinity and Functional Potency
Table 1: Functional Potency of Endogenous Ligands at the Mouse NK1 Receptor
The following data, derived from contractility assays on isolated oestrogen-primed mouse myometrium, illustrates the functional potency of SP and HK-1.
| Ligand | Assay | Tissue/System | pD₂ (± S.E.M.) | EC₅₀ (nM) | Source |
| Substance P | Organ Bath | Mouse Myometrium | 7.42 ± 0.17 | ~38 | [9] |
| Hemokinin-1 (2-11) | Organ Bath | Mouse Myometrium | 7.18 ± 0.19 | ~66 | [9] |
| (Note: pD₂ is the negative logarithm of the EC₅₀ value. EC₅₀ values are calculated from the reported pD₂ values.) |
Table 2: Binding Affinity of Endogenous Ligands at the Human NK1 Receptor
This table presents binding affinity data from studies on recombinant human NK1 receptors, which are often used as a proxy due to high sequence homology. The data was obtained via radioligand binding assays using CHO cells expressing the human NK1R.
| Ligand | Radioligand | System | Kᵢ (nM) | Source |
| Substance P | [³H]-Substance P | Human NK1R in CHO cells | 0.13 | [2] |
| Hemokinin-1 | [³H]-Substance P | Human NK1R in CHO cells | 0.175 | [2] |
| Neurokinin A | [³H]-Substance P | Human NK1R in CHO cells | ~23.4 | [2] |
Signaling Pathways
Upon agonist binding, the NK1 receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the Gαq/11 and Gαs G-protein subunits.[2][6]
-
Gαq/11 Pathway (Canonical Pathway): The primary signaling route involves the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3][10] The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating cellular activity.[10]
-
Gαs Pathway: The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA).
-
Downstream Effectors: Activation of these primary pathways can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).[1] This can ultimately influence gene transcription through the activation of transcription factors like NF-κB, leading to long-term changes in cellular function.[6]
Diagram: NK1 Receptor Signaling Pathways
Caption: NK1R activation by endogenous ligands initiates Gαq/11 and Gαs pathways.
Experimental Protocols
Characterizing the interaction between endogenous ligands and the mouse NK1 receptor typically involves radioligand binding assays to determine affinity and functional assays to measure potency.
Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol is a representative method for determining the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Hemokinin-1) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to NK1 receptors in mouse brain tissue homogenates.
1. Membrane Preparation: a. Euthanize adult mice and rapidly dissect the brain region of interest (e.g., striatum) on ice. b. Homogenize the tissue in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. g. Aliquot and store membranes at -80°C until use.
2. Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations. b. To each tube, add: i. 50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding) OR 50 µL of the competing unlabeled ligand at various concentrations. ii. 50 µL of the radioligand, [³H]-Substance P, at a fixed concentration near its Kₑ (e.g., 0.5 - 1.5 nM). iii. 150 µL of the mouse brain membrane preparation (typically 50-100 µg of protein). c. Incubate the tubes for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach equilibrium. d. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. e. Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM). b. Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. c. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[12]
Protocol 2: Calcium Mobilization Functional Assay for EC₅₀ Determination
This protocol describes a method to determine the functional potency (EC₅₀) of an NK1R agonist by measuring the increase in intracellular calcium in a cell line stably expressing the mouse NK1 receptor (e.g., CHO-K1/mNK1R).
1. Cell Preparation: a. Culture CHO-K1 cells stably transfected with the mouse NK1 receptor gene in appropriate media (e.g., Ham's F-12K with 10% FBS and a selection antibiotic like G418). b. Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a determined density (e.g., 50,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage. b. Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow for dye de-esterification and loading into the cytoplasm.
3. Agonist Stimulation and Measurement: a. Prepare serial dilutions of the agonist (e.g., Substance P or Hemokinin-1) in assay buffer at a concentration higher than the final desired concentration (e.g., 4x). b. Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR). c. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~525 nm emission for Fluo-4). d. Establish a stable baseline fluorescence reading for several seconds. e. The instrument then automatically adds the agonist dilutions to the wells, and fluorescence is continuously monitored for 1-3 minutes to capture the transient increase in intracellular calcium.
4. Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data, setting the response to buffer alone as 0% and the response to a saturating concentration of a full agonist (or a calcium ionophore like ionomycin) as 100%. c. Plot the normalized response against the log concentration of the agonist. d. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Diagram: Experimental Workflow for Ligand Characterization
Caption: Workflow for characterizing endogenous ligands at the mouse NK1 receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in tachykinin receptor distribution: further evidence that the substance P (NK1) receptor predominates in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally administered hemokinin-1 (HK-1), a neurokinin NK1 receptor agonist, produces substance P-like behavioral effects in mice and gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Hemokinin-1 in the Mouse: A Technical Guide for Researchers
Abstract
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, is a key player in a multitude of physiological and pathophysiological processes in mice. While the precise physiological concentration of endogenous HK-1 in plasma and tissues remains largely unquantified and is often reported as below the detection limit of sensitive assays under basal conditions, its functional significance is underscored by a wealth of studies in various murine models. This technical guide provides an in-depth overview of mouse Hemokinin-1, with a focus on its functional roles, the experimental methodologies employed for its investigation, and its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of tachykinins and their roles in health and disease.
Introduction to Mouse Hemokinin-1
Hemokinin-1 is a neuropeptide that shares structural and functional similarities with other tachykinins, most notably Substance P (SP). It is predominantly expressed by immune cells, distinguishing it from neuronally-derived tachykinins. HK-1 exhibits a high affinity for the neurokinin 1 receptor (NK1R), through which it mediates many of its biological effects. Research in mouse models has implicated HK-1 in a diverse array of processes including, but not limited to, B-cell development, inflammation, and pain signaling.
Quantitative Data on Mouse Hemokinin-1
Direct measurement of the physiological concentration of HK-1 in mice has proven to be challenging. Studies utilizing sensitive techniques such as radioimmunoassay have reported that the secretion of HK-1 from specific cell types, like transformed B lymphocytes, is often below the level of detection. This suggests that circulating and tissue levels of HK-1 under normal physiological conditions are likely to be very low.
The following table summarizes the available data, which is primarily qualitative or relative, focusing on the functional consequences of HK-1 modulation rather than its absolute concentration.
| Parameter | Mouse Model/Cell Line | Observation | Method of Detection/Measurement | Reference |
| HK-1 Secretion | 70Z/3.12, ABE-8.1/2, and RAW8.1 mouse B lymphocyte cell lines | Secretion of HK-1 was below the level of detection. Cell lysates had low or undetectable levels of immunoreactive peptide. | Radioimmunoassay | [1] |
| Nerve Growth Factor (NGF) Levels (as an indirect measure of HK-1 activity) | Wild-type vs. HK-1 deficient mice | In intact HK-1 deficient mice, paw NGF levels were significantly lower than in wild-type mice. Under neuropathic conditions, NGF levels significantly increased in HK-1 deficient mice but did not change in wild-type mice from their higher basal level. | ELISA | [2] |
| Inflammatory Parameters in Acute Pneumonitis | Wild-type vs. Tac4 gene-deleted (HK-1 deficient) mice | Histopathological alterations, myeloperoxidase activity, ROS production, and levels of various inflammatory cytokines were significantly diminished in the lungs of Tac4-/- mice following LPS challenge. | Histopathology, Spectrophotometry, Luminol Bioluminescence, Luminex | [3] |
| Pain Behavior in Neuropathic and Inflammatory Models | Wild-type vs. HK-1 deficient mice | Chronic neuropathic mechanical and cold hypersensitivity were significantly decreased in HK-1 deficient mice. Acute visceral nocifensive behavior and neurogenic inflammatory hypersensitivity were also significantly reduced. | Dynamic Plantar Aesthesiometry, Hot/Cold Plate Tests, Writhing Test | [2] |
Experimental Protocols
A variety of experimental protocols have been employed to elucidate the role of mouse HK-1. Below are detailed methodologies for key experiments cited in the literature.
Quantification of Hemokinin-1 by Radioimmunoassay (RIA)
This protocol is adapted from studies attempting to measure HK-1 in cell culture supernatants and lysates.
Objective: To quantify the concentration of HK-1 peptide.
Materials:
-
Anti-HK-1 antibody (specific for the C-terminus)
-
125I-labeled HK-1 tracer
-
HK-1 standard peptide
-
Assay buffer (e.g., phosphate buffer with BSA and protease inhibitors)
-
Precipitating agent (e.g., polyethylene glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the HK-1 standard peptide in assay buffer to generate a standard curve.
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Centrifuge to remove cellular debris.
-
Assay: In assay tubes, combine the sample or standard, a fixed amount of anti-HK-1 antibody, and a fixed amount of 125I-labeled HK-1 tracer.
-
Incubation: Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.
-
Precipitation: Add the precipitating agent to separate antibody-bound HK-1 from free HK-1.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Calculation: The concentration of HK-1 in the samples is determined by comparing their radioactivity with the standard curve.
Assessment of Neuropathic Pain in HK-1 Deficient Mice
This protocol describes the assessment of mechanical and cold allodynia following partial sciatic nerve ligation (PSL).
Objective: To evaluate the role of HK-1 in the development of neuropathic pain.
Animal Model:
-
Wild-type C57BL/6 mice
-
HK-1 deficient (Tac4-/-) mice
Procedure:
-
Partial Sciatic Nerve Ligation (PSL):
-
Anesthetize the mouse.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully separate the nerve trunk and ligate approximately one-third to one-half of the nerve diameter with a suture.
-
Close the incision with sutures.
-
-
Behavioral Testing (performed at baseline and at various time points post-PSL):
-
Mechanical Allodynia (von Frey test):
-
Place the mouse on an elevated mesh platform and allow it to acclimatize.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw until the filament bends.
-
Determine the paw withdrawal threshold.
-
-
Cold Allodynia (Acetone test):
-
Place the mouse on a mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal or licking.
-
-
Induction and Assessment of Acute Airway Inflammation
This protocol details the induction of lung inflammation using lipopolysaccharide (LPS) and the subsequent analysis of inflammatory markers.
Objective: To investigate the pro-inflammatory role of HK-1 in the airways.
Animal Model:
-
Wild-type C57BL/6 mice
-
HK-1 deficient (Tac4-/-) mice
Procedure:
-
Induction of Inflammation:
-
Lightly anesthetize the mice.
-
Administer E. coli LPS intranasally.
-
-
Sample Collection (24 hours post-LPS administration):
-
Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
-
Analysis of Inflammatory Markers:
-
Cell Counts: Perform total and differential cell counts on the BAL fluid.
-
Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity spectrophotometrically as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in BAL fluid or lung homogenates using ELISA or a multiplex assay (Luminex).
-
Histopathology: Fix, embed, and section lung tissue. Stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
Signaling Pathways of Hemokinin-1
HK-1 primarily exerts its effects through the G-protein coupled neurokinin 1 receptor (NK1R). The binding of HK-1 to NK1R initiates a cascade of intracellular signaling events.
Caption: Hemokinin-1 signaling through the NK1 receptor.
The binding of HK-1 to the NK1R activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers subsequently activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses such as gene expression changes, cell proliferation, and the release of inflammatory mediators.
Experimental Workflow for Investigating HK-1 in Pain Models
The following diagram illustrates a typical experimental workflow for studying the role of mouse HK-1 in a pain model.
Caption: Workflow for studying HK-1 in mouse pain models.
Conclusion
Hemokinin-1 is a crucial, yet quantitatively elusive, tachykinin in mouse physiology and pathology. While its precise physiological concentration remains to be definitively established, its functional importance in the immune system, inflammatory responses, and pain perception is well-documented. The use of genetically modified mouse models and specific pharmacological tools has been instrumental in delineating its roles. This technical guide provides a foundational understanding of mouse HK-1, offering researchers a summary of the current knowledge and detailed methodologies to further explore its biological significance and therapeutic potential. Future research focusing on the development of more sensitive detection methods is warranted to fully comprehend the dynamics of endogenous HK-1.
References
Localization of Hemokinin-1 in Mouse Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the localization of Hemokinin-1 (Hk-1) in various mouse tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological and pathological roles of this tachykinin peptide. This document summarizes the current understanding of Hk-1 distribution, presents available quantitative data, details the experimental methodologies for its detection, and visualizes its key signaling pathway.
Introduction to Hemokinin-1
Hemokinin-1 is a member of the tachykinin peptide family, which also includes Substance P (SP) and Neurokinin A (NKA).[1] In mice, Hk-1 is encoded by the Tac4 gene.[2] While sharing structural similarities with other tachykinins and binding with high affinity to the Neurokinin-1 receptor (NK1R), Hk-1 exhibits a distinct expression pattern and physiological functions.[1] Initially discovered in hematopoietic cells, its name reflects its significant presence and role within the immune system.[1] Subsequent research has revealed a widespread distribution of Hk-1 throughout the body, implicating it in a variety of processes including inflammation, pain modulation, and immune regulation.[1]
Data Presentation: Quantitative Expression of Tac4 mRNA in Mouse Tissues
Quantitative data on the expression of Hemokinin-1 at the protein level across a wide range of mouse tissues is limited in the publicly available literature. However, several studies have quantified the mRNA expression of the Tac4 gene, which encodes for Hk-1. The following tables summarize the available quantitative and semi-quantitative data on Tac4 mRNA expression in various mouse tissues. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental protocols and quantification methods.
| Tissue/Cell Type | Method | Relative Expression Level | Reference |
| Immune System | |||
| B-Lymphocyte Cell Lines (70Z/3.12, ABE-8.1/2, RAW8.1) | RT-PCR | Expressed | [3] |
| CD11b+ Macrophages | RT-PCR | Expressed | [2] |
| CD11c+ Dendritic Cells | RT-PCR | Expressed | [2] |
| Microglial Cell Line (EOC 13.31) | RT-PCR | Expressed | [2] |
| Reproductive System | |||
| Uterus (non-pregnant) | RT-qPCR | Baseline expression, regulated by ovarian steroids | [4] |
| Uterus (pregnant) | RT-qPCR | Expression varies with gestational stage | [4] |
| Ovaries | RT-PCR | Expressed | [2] |
| Oocytes | RT-PCR | Expressed | [2] |
| Nervous System | |||
| Dorsal Root Ganglia | RT-qPCR | Stable expression | [5] |
| Spinal Cord (dorsal) | RT-qPCR | Not detectable | [5] |
| Other Tissues | |||
| Adrenal Gland | - | Expressed | [2] |
| Gut | - | Expressed | [2] |
| Integumental System (Skin) | - | Expressed | [2] |
| Lung | - | Expressed | [6] |
Note: The table provides a summary of reported expression. The term "Expressed" indicates that the presence of Tac4 mRNA was detected, but specific quantitative values were not provided in a comparative context in the cited source.
Hemokinin-1 Signaling Pathway
Hemokinin-1 primarily exerts its biological effects through the activation of the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). Upon binding of Hk-1, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately modulates cellular processes such as proliferation, inflammation, and neurotransmission.[7][8]
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tac4 tachykinin 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Hemokinin-1 in Orchestrating Mouse B Cell Development and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hemokinin-1 (Hk-1), a member of the tachykinin peptide family, is increasingly recognized as a critical regulator of B cell lymphopoiesis. Predominantly expressed in hematopoietic tissues, Hk-1 exerts a profound influence on the development, survival, activation, and differentiation of murine B cells. This technical guide synthesizes the current understanding of Hk-1's role in B cell biology, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the immunomodulatory functions of Hk-1 and its potential as a therapeutic target.
Introduction
B lymphocytes are central players in the adaptive immune response, responsible for the production of antibodies that neutralize pathogens. The development of B cells is a complex and tightly regulated process that begins in the bone marrow and continues in peripheral lymphoid organs.[1] A multitude of factors, including cytokines, chemokines, and cell-cell interactions, guide B cell precursors through distinct developmental stages, ensuring the generation of a diverse and functional B cell repertoire.
Recently, the tachykinin peptide Hemokinin-1 (Hk-1) has emerged as a significant, yet not fully understood, modulator of B cell development.[2] Unlike classical tachykinins, which are primarily found in the nervous system, Hk-1 is predominantly expressed in hematopoietic cells, suggesting a specialized role in the immune system.[1][2] This guide provides a detailed examination of the multifaceted role of Hk-1 in mouse B cell biology, with a focus on its impact on B cell proliferation, survival, activation, and differentiation into antibody-secreting plasma cells.
Data Presentation: The Quantitative Impact of Hemokinin-1 on B Cell Function
Hemokinin-1 has been shown to act as a potent costimulatory molecule, enhancing B cell responses to various activation signals. The following tables summarize the key quantitative findings from studies investigating the effects of Hk-1 on mouse B cell populations and functions.
| Parameter | Stimulus | Hk-1 Concentration | Observed Effect | Fold Change/Percentage Increase | Reference |
| B Cell Proliferation | Anti-IgM | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] |
| LPS | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] | |
| Anti-CD40 | 1 µM | Enhanced proliferation | Data not explicitly quantified in fold change, but described as "enhanced" | [3] | |
| B Cell Survival | No additional stimulus | Not specified | Promoted survival of bone marrow B lineage cells | Data not explicitly quantified | [2] |
| LPS | Not specified | Promoted survival of cultured pre-B cells | Data not explicitly quantified | [2] | |
| Costimulatory Molecule Expression | Anti-IgM, LPS, or Anti-CD40 | 1 µM | Upregulation of CD80/CD86 | Data not explicitly quantified in MFI change, but described as "enhanced" | [3] |
| IgM Production | LPS | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] |
| Anti-IgM | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] | |
| Anti-CD40 | 1 µM | Increased IgM secretion | Described as "produced more IgM with a higher frequency of Ab-forming cells" | [3] |
Note: While several studies qualitatively describe the enhancing effects of Hk-1, precise quantitative data (e.g., fold changes, specific cell counts) are not consistently reported in the primary literature in a tabular format. The table above reflects the descriptive nature of the available data.
Signaling Pathways: The Molecular Mechanisms of Hemokinin-1 Action
Hemokinin-1 primarily exerts its effects on B cells through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[4][5] Activation of NK1R by Hk-1 initiates a cascade of intracellular signaling events, with the mitogen-activated protein kinase (MAPK) pathway playing a central role.[3]
Hemokinin-1 Signaling in B Cell Activation
The binding of Hk-1 to NK1R on the B cell surface triggers the activation of the MAPK pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3] This signaling cascade, often acting in synergy with signals from the B cell receptor (BCR), CD40, or Toll-like receptors (TLRs), culminates in the activation of transcription factors that drive B cell proliferation, survival, and differentiation.[3]
Experimental Protocols: Methodologies for Studying Hemokinin-1 in B Cell Development
This section provides detailed protocols for key experiments used to investigate the role of Hk-1 in mouse B cell biology.
Isolation and Culture of Mouse Splenic B Cells
Objective: To obtain a pure population of primary mouse B cells for in vitro stimulation assays.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol
-
Red Blood Cell Lysis Buffer
-
Mouse B Cell Isolation Kit (e.g., MACS or other magnetic bead-based kits)
-
70 µm cell strainer
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI 1640 medium.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 volumes of RPMI 1640 medium and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Enrich for B cells using a negative selection mouse B cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B cells (CD19+ or B220+) by flow cytometry. Purity should be >95%.
-
Resuspend the purified B cells in complete RPMI 1640 medium at the desired concentration for culture.
B Cell Proliferation Assay
Objective: To quantify the effect of Hk-1 on B cell proliferation in response to various stimuli.
Materials:
-
Purified mouse splenic B cells
-
Hemokinin-1 peptide
-
Stimulants: Anti-IgM antibody, Lipopolysaccharide (LPS), Anti-CD40 antibody
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
96-well round-bottom culture plates
Procedure:
-
Label purified B cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled B cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add the desired stimuli (e.g., 10 µg/mL anti-IgM, 1 µg/mL LPS, or 1 µg/mL anti-CD40) to the appropriate wells.
-
Add Hemokinin-1 at various concentrations (e.g., 0.1, 1, 10 µM) to the stimulated wells. Include control wells with only the stimulus and no Hk-1.
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Quantify proliferation by analyzing the percentage of divided cells and the proliferation index.
Western Blot for Phospho-ERK
Objective: To detect the activation of the MAPK pathway in B cells upon Hk-1 stimulation.
Materials:
-
Purified mouse splenic B cells
-
Hemokinin-1 peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
ECL Western Blotting Substrate
Procedure:
-
Starve purified B cells in serum-free medium for 2-4 hours.
-
Stimulate the B cells with 1 µM Hemokinin-1 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
Flow Cytometry for B Cell Phenotyping
Objective: To analyze the expression of cell surface markers on different B cell subsets in response to Hk-1.
Materials:
-
Single-cell suspensions from bone marrow or spleen
-
Fluorochrome-conjugated antibodies against mouse B cell markers (e.g., B220, CD19, IgM, IgD, CD43, CD21, CD23, CD80, CD86)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
Procedure:
-
Prepare a single-cell suspension from the desired tissue.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different B cell populations.
In Vitro B Cell Differentiation to Plasma Cells
Objective: To assess the ability of Hk-1 to promote the differentiation of B cells into antibody-secreting plasma cells.
Materials:
-
Purified mouse splenic B cells
-
Hemokinin-1 peptide
-
LPS (1 µg/mL)
-
IL-4 (20 ng/mL) and IL-5 (10 ng/mL)
-
Antibodies for flow cytometry: anti-B220, anti-CD138
Procedure:
-
Culture purified B cells at 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the cells with LPS, IL-4, and IL-5.
-
Add Hemokinin-1 (1 µM) to the culture. Include a control without Hk-1.
-
Culture for 4-5 days.
-
Harvest the cells and stain with anti-B220 and anti-CD138 antibodies.
-
Analyze the percentage of plasma cells (B220-low/negative, CD138-positive) by flow cytometry.
Real-Time Quantitative PCR (RT-qPCR) for Blimp-1 and Xbp-1
Objective: To measure the expression of key transcription factors involved in plasma cell differentiation in response to Hk-1.
Materials:
-
Purified mouse splenic B cells stimulated with or without Hk-1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for mouse Prdm1 (Blimp-1), Xbp1, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Isolate total RNA from stimulated B cells using an RNA extraction kit.
-
Synthesize cDNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and the specific primers for Prdm1, Xbp1, and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Prdm1 (Blimp-1) | GAGGCTCCGTTGCTTTCAG | GGCATTCTTGGGAACTGTGT |
| Xbp1 | AAACAGAGTAGCAGCGCAGACTG | GGG TCC AAG TTG TCC AGA ATG C |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Conclusion and Future Directions
Hemokinin-1 is a key player in the intricate network that governs mouse B cell development and function. Its ability to act as a costimulatory molecule, enhancing B cell proliferation, survival, and differentiation, highlights its importance in shaping the humoral immune response. The elucidation of the Hk-1/NK1R/MAPK signaling axis provides a framework for understanding its molecular mechanisms of action.
Despite these advances, several questions remain. The precise in vivo concentrations of Hk-1 in different lymphoid microenvironments and how these levels are regulated are yet to be fully determined. Furthermore, while the NK1 receptor is a primary target, the possibility of other receptors mediating some of Hk-1's effects on B cells warrants further investigation.[6] The lack of comprehensive quantitative data in many studies also underscores the need for more rigorous and standardized reporting of experimental results.
Future research should focus on in vivo studies using Hk-1 knockout and conditional knockout mouse models to dissect its role in different stages of B cell development and in various immune responses. Moreover, exploring the therapeutic potential of targeting the Hk-1 pathway, either through agonists to enhance vaccine responses or antagonists to modulate autoimmune diseases, represents an exciting avenue for drug development. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further unravel the complexities of Hemokinin-1 in B cell immunology.
References
- 1. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Hemokinin-1 (Mouse) and its Involvement in Pain Perception: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of pain perception in murine models.[1] While structurally similar to Substance P (SP), another well-characterized tachykinin, HK-1 exhibits distinct signaling properties and physiological roles, making it a compelling target for novel analgesic drug development.[1][2] This technical guide provides a comprehensive overview of the involvement of mouse Hemokinin-1 in pain, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts: HK-1's Pro-Nociceptive Role
HK-1 is widely expressed in pain-related regions of the nervous system, including the dorsal root ganglia (DRG), trigeminal ganglia (TG), and the spinal cord.[2][3][4] Studies utilizing Tac4 gene-deficient (Tac4-/-) mice have consistently demonstrated a pro-nociceptive role for HK-1 in various pain states, including inflammatory, neuropathic, and visceral pain.[2][5]
Key Findings:
-
Inflammatory Pain: HK-1 deficiency significantly reduces mechanical and thermal hyperalgesia in models of arthritis and formalin-induced inflammation.[2][5]
-
Neuropathic Pain: Tac4-/- mice exhibit decreased mechanical and cold hypersensitivity following partial sciatic nerve ligation.[2]
-
Visceral Pain: Deletion of HK-1 leads to a reduction in acute visceral nocifensive behaviors.[2]
Quantitative Data on HK-1's Role in Pain Perception
The following tables summarize key quantitative findings from studies investigating the role of mouse HK-1 in various pain models.
Table 1: Effects of HK-1 Deficiency on Inflammatory Pain Models
| Pain Model | Parameter Measured | Wild-Type (WT) Mice | Tac4-/- Mice | Percentage Reduction in Pain Response | Reference |
| K/BxN Serum-Induced Arthritis | Mechanical Hyperalgesia (% decrease in threshold) | -33.5 ± 4.1% | -19.4 ± 3.8% | ~42% | [5] |
| K/BxN Serum-Induced Arthritis | Heat Hyperalgesia (Withdrawal Threshold °C) | 47.6 ± 1.3°C | 50.6 ± 0.8°C | N/A (Higher threshold indicates less pain) | [5] |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Mechanical Hyperalgesia (Paw Withdrawal Threshold, g) | Significantly lower than baseline | Significantly higher than WT | Data not specified | [5][6] |
| Formalin Test (Late Phase) | Licking/Biting Time (s) | Significantly increased | Significantly reduced | Data not specified | [2] |
Table 2: Effects of HK-1 Deficiency on Neuropathic Pain
| Pain Model | Parameter Measured | Wild-Type (WT) Mice | Tac4-/- Mice | Percentage Reduction in Pain Response | Reference |
| Partial Sciatic Nerve Ligation (PSL) | Mechanical Hypersensitivity (Paw Withdrawal Threshold, g) | Significantly decreased | Significantly higher than WT | Data not specified | [2] |
| Partial Sciatic Nerve Ligation (PSL) | Cold Hypersensitivity (Paw Withdrawal Latency, s) | Significantly decreased | Significantly higher than WT | Data not specified | [2] |
Signaling Pathways of Hemokinin-1 in Nociception
HK-1 exerts its effects on pain perception through complex signaling pathways involving both the canonical neurokinin 1 receptor (NK1R) and other, as-yet-unidentified targets.[5][7]
NK1 Receptor-Dependent Signaling
Like Substance P, HK-1 can bind to and activate the NK1R, a G-protein coupled receptor.[1] This interaction is thought to contribute to central sensitization in the spinal cord, a key mechanism underlying chronic pain.[6][8] Activation of NK1R by HK-1 can lead to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 7. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mouse Hemokinin-1 (HK-1) ELISA Kit
For Research Use Only
These application notes provide a detailed protocol and supporting information for the quantitative determination of mouse Hemokinin-1 (HK-1) in serum, plasma, and cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Hemokinin-1 (HK-1) is a member of the tachykinin peptide family, encoded by the Tac4 gene.[1][2] Unlike other tachykinins which are predominantly found in the nervous system, HK-1 is widely expressed in immune cells, such as B lymphocytes.[1][2] HK-1 is known to bind to the neurokinin 1 receptor (NK1R) and is implicated in a variety of physiological and pathophysiological processes, including immune regulation, inflammation, and pain.[2][3][4][5][6] This ELISA kit provides a sensitive and specific method for quantifying mouse HK-1 levels, which can be a valuable tool in studies involving these processes.
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for mouse HK-1 has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HK-1 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for mouse HK-1 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of HK-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Typical Standard Curve Data
A standard curve should be generated for each set of samples assayed. The following data is for demonstration purposes only.
| Standard Concentration (pg/mL) | Optical Density (450 nm) |
| 1000 | 2.458 |
| 500 | 1.789 |
| 250 | 1.123 |
| 125 | 0.654 |
| 62.5 | 0.387 |
| 31.25 | 0.221 |
| 15.6 | 0.153 |
| 0 | 0.051 |
Sample Data
The following table presents example data for mouse serum, plasma (EDTA), and cell culture supernatant samples. The concentrations were determined by interpolation from the standard curve.
| Sample Type | Dilution Factor | Optical Density (450 nm) | Calculated Concentration (pg/mL) |
| Serum | 1:2 | 0.876 | 175.2 |
| Plasma (EDTA) | 1:2 | 0.543 | 108.6 |
| Cell Culture Supernatant | 1:5 | 1.234 | 617.0 |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute the 20x Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.
-
Standard: Reconstitute the lyophilized mouse HK-1 standard with the provided diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in the range of 1000 pg/mL to 15.6 pg/mL.
-
Detection Antibody: Briefly centrifuge the concentrated detection antibody vial and dilute it with the provided diluent to the working concentration.
-
Substrate Solution: Bring the substrate solution to room temperature before use.
Sample Preparation
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation at 10,000 x g for 10 minutes and assay immediately or aliquot and store samples at -20°C or -80°C.
Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for 2 hours at 37°C.
-
Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a multi-channel pipette or autowasher. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the diluted Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.
-
Wash: Repeat the aspiration/wash as in step 3.
-
Add Substrate Solution: Add 100 µL of Substrate Solution to each well. Incubate for 15-20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Visualizations
Experimental Workflow
Caption: A diagram illustrating the sequential steps of the mouse Hemokinin-1 ELISA protocol.
Hemokinin-1 Signaling Pathway
Caption: Overview of the Hemokinin-1 signaling cascade initiated by binding to the NK1 receptor.
References
- 1. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 2. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemokinin 1 (Mouse) in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mouse Hemokinin 1 (HK-1), a tachykinin peptide, for in vitro cell culture studies. Detailed protocols for key experiments are provided, along with a summary of its biological activities and signaling pathways.
Introduction
Hemokinin 1 (HK-1) is a member of the tachykinin family of neuropeptides, encoded by the Tac4 gene.[1][2] Unlike other tachykinins such as Substance P (SP), which are predominantly of neuronal origin, HK-1 is highly expressed in immune cells, including B lymphocytes.[1][3] It plays a significant role in various physiological and pathophysiological processes, including immune regulation, inflammation, and pain.[1][4] Mouse HK-1 is a potent agonist for the neurokinin 1 receptor (NK1R), mediating its effects through intracellular signaling cascades.[5][6]
Biological Activity and Signaling Pathway
Mouse HK-1 primarily exerts its effects through the activation of the G-protein coupled receptor, NK1R.[5] This interaction initiates a cascade of intracellular signaling events, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] This pathway, encompassing ERK, JNK, and p38 kinases, is crucial for regulating a wide array of cellular processes.[7]
Activation of the MAPK pathway by HK-1 has been shown to enhance B cell proliferation and antibody production, particularly when used as a co-stimulant with other B cell activators.[7] In addition to its effects on B cells, HK-1 is involved in the degranulation of mast cells and can induce the release of pro-inflammatory cytokines and chemokines from various cell types.[8]
Below is a diagram illustrating the signaling pathway of Hemokinin 1.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of mouse Hemokinin 1 in in vitro studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Cell Type | Reference |
| Human NK1 | Hemokinin 1 (human) | 0.175 | CHO cells | [5] |
| Human NK2 | Hemokinin 1 (human) | 560 | CHO cells | [5] |
Table 2: Effective Concentrations in In Vitro Assays
| Assay | Cell Type | Effective Concentration | Observed Effect | Reference |
| Cytokine & Chemokine Release | Human Colonic Mucosa | 0.1 µM | Stimulation of MCP-1, MIP-1α/β, RANTES, TNF-α, IL-1β, IL-6 | [8] |
| Calcium Influx | Rat Trigeminal Ganglion Neurons | 1 µM | Induction of Ca2+ influx | [9] |
| B Cell Co-stimulation | Mouse B Cells | Not specified | Enhanced proliferation and antibody production | [7] |
| Melanoma Cell Migration | A375 and B16F10 cells | Not specified | Enhanced cell migration | [4] |
Experimental Protocols
Protocol 1: Mouse B Cell Proliferation Assay (Co-stimulation)
This protocol describes how to assess the effect of mouse Hemokinin 1 on the proliferation of primary mouse B cells in conjunction with a primary stimulus.
Workflow Diagram
Materials:
-
Mouse Hemokinin 1 (reconstituted in sterile PBS or appropriate buffer)
-
Primary mouse splenocytes
-
B cell isolation kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Primary B cell stimulus (e.g., anti-IgM F(ab')2 fragments, LPS, or anti-CD40 antibody)
-
CFSE (Carboxyfluorescein succinimidyl ester) or BrdU (Bromodeoxyuridine)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
B Cell Isolation: Isolate B cells from mouse spleens using a B cell isolation kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (typically >95% CD19+).
-
Cell Labeling (CFSE):
-
Resuspend isolated B cells at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Seeding: Resuspend the labeled B cells in culture medium and seed them into a 96-well plate at a density of 2 x 105 cells/well.
-
Stimulation:
-
Prepare dilutions of the primary stimulus (e.g., anti-IgM at 10 µg/mL, LPS at 1 µg/mL).
-
Prepare dilutions of mouse Hemokinin 1 (a suggested starting concentration range is 10 nM - 1 µM).
-
Add the primary stimulus to the appropriate wells.
-
Add mouse Hemokinin 1 to the appropriate wells, alone or in combination with the primary stimulus. Include unstimulated and primary stimulus-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Harvest the cells and stain with a viability dye and B cell markers (e.g., CD19) if necessary.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.
-
Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol provides a method to evaluate the chemotactic potential of mouse Hemokinin 1 on a specific cell type (e.g., immune cells).
Workflow Diagram
Materials:
-
Mouse Hemokinin 1
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (pore size appropriate for the cell type, e.g., 5 µm for lymphocytes)
-
Cell type of interest (e.g., primary immune cells or a cell line)
-
Serum-free culture medium
-
Fixation and staining reagents (e.g., methanol and Giemsa stain)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture and harvest the cells of interest.
-
Wash the cells twice with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Chamber Setup:
-
Prepare serial dilutions of mouse Hemokinin 1 in serum-free medium (a suggested starting concentration range is 10 nM - 1 µM).
-
Add the Hemokinin 1 dilutions to the lower wells of the chemotaxis chamber. Include a negative control (medium alone) and a positive control chemoattractant if available.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
-
Cell Addition: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 2-4 hours).
-
Analysis:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol and stain with Giemsa or another suitable stain.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the chemotactic index (fold increase in migration over the negative control).
-
Reagent Preparation and Storage
-
Reconstitution: Reconstitute lyophilized mouse Hemokinin 1 in sterile, endotoxin-free PBS or other aqueous buffer to a stock concentration of 0.1-1 mg/mL. Briefly vortex to ensure complete dissolution.
-
Storage: Store the lyophilized peptide at -20°C. Upon reconstitution, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use, the reconstituted solution can be stored at 4°C for a limited time.
Troubleshooting
-
Low B Cell Proliferation: Ensure the purity and viability of isolated B cells are high. Optimize the concentration of the primary stimulus and Hemokinin 1. Check for proper CFSE labeling and flow cytometer settings.
-
High Background in Chemotaxis Assay: Ensure the use of serum-free medium in the assay, as serum contains chemoattractants. Optimize the incubation time to minimize random migration.
-
No Cellular Response: Verify the biological activity of the Hemokinin 1 peptide. Ensure the target cells express the NK1 receptor. Check for proper reagent preparation and storage.
These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific cell types and assay systems.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human hemokinin-1 promotes migration of melanoma cells and increases MMP-2 and MT1-MMP expression by activating tumor cell NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of the effects of rat/mouse hemokinin-1 on mouse colonic contractile activity: a comparison with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Inflammation in Mice using Hemokinin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemokinin-1 (HK-1) is a member of the tachykinin family of neuropeptides, encoded by the Tac4 gene. Unlike the more extensively studied Substance P (SP), which is primarily of neuronal origin, HK-1 was first identified in hematopoietic cells and is significantly expressed by various immune cells, including B lymphocytes, macrophages, and dendritic cells.[1] It acts as a potent pro-inflammatory mediator in a range of physiological and pathophysiological processes, such as pain modulation, immune regulation, and neurogenic inflammation.[2][3]
HK-1 exerts its biological effects with high affinity for the neurokinin-1 receptor (NK1R), the same primary receptor for SP.[4][5] However, evidence suggests that HK-1 may have distinct binding sites or activate different signaling pathways compared to SP.[5] Furthermore, a growing body of research indicates that some of HK-1's pro-inflammatory and pain-mediating effects occur independently of the NK1R, pointing to the existence of a yet-unidentified receptor.[6][7] This makes HK-1 a valuable and specific tool for investigating inflammatory pathways, particularly those involved in neuro-immune interactions, that may not be fully elucidated by studying SP alone.
These notes provide detailed protocols for utilizing HK-1 to induce and study inflammatory responses in murine models, focusing on airway inflammation and inflammatory arthritis.
Mechanism of Action & Signaling
The primary signaling pathway for Hemokinin-1 is initiated by its binding to the G-protein coupled receptor (GPCR), NK1R.[4] This interaction predominantly activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC).[4][8] PLC activation leads to the generation of second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] This cascade culminates in the activation of downstream pathways, such as the MAPK/ERK pathway, and transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and mediators.[4][9] Several studies also report HK-1 functions that are not blocked by NK1R antagonists, suggesting signaling through alternative, unidentified receptors.[6][7]
Data Presentation
The pro-inflammatory effects of Hemokinin-1 are evidenced by the upregulation of various cytokines, chemokines, and inflammatory markers in different experimental models.
Table 1: HK-1 Induced Release of Pro-inflammatory Mediators from Human Colonic Mucosa Data summarized from an ex vivo study where human colonic mucosal explants were incubated with 0.1 μM HK-1 for 4 hours.[11]
| Mediator | Class | Outcome |
| MCP-1 | Chemokine | Significantly increased release |
| MIP-1α | Chemokine | Significantly increased release |
| MIP-1β | Chemokine | Significantly increased release |
| RANTES | Chemokine | Significantly increased release |
| TNF-α | Cytokine | Significantly increased release |
| IL-1β | Cytokine | Significantly increased release |
| IL-6 | Cytokine | Significantly increased release |
Table 2: Inflammatory Parameters in Endotoxin-Induced Airway Inflammation in Mice Comparison between wild-type (C57Bl/6) and HK-1 deficient (Tac4-/-) mice 24 hours after intranasal E. coli LPS administration.[5]
| Parameter | Method | Result in Tac4-/- Mice vs. Wild-Type |
| Perivascular Edema | Histopathology | Significantly diminished |
| Neutrophil/Macrophage Accumulation | Histopathology | Significantly diminished |
| Myeloperoxidase (MPO) Activity | Spectrophotometry | Significantly diminished |
| Reactive Oxygen Species (ROS) | Luminol Bioluminescence | Significantly diminished |
| IL-1β, IL-6, TNF-α, MCP-1, KC | Luminex Assay | Significantly diminished concentrations |
Table 3: Key Outcomes in CFA-Induced Inflammatory Arthritis in Mice Comparison between wild-type and HK-1 deficient (Tac4-/-) mice at various time points after Complete Freund's Adjuvant (CFA) administration.[6][7]
| Parameter | Method | Result in Tac4-/- Mice vs. Wild-Type |
| Mechanical Hyperalgesia | Dynamic Plantar Aesthesiometry | Significantly milder at 2, 6, and 24h |
| Knee Edema (Swelling) | Plethysmometry / Micrometry | Significantly less severe at 24h |
| Myeloperoxidase (MPO) Activity | Luminescent In Vivo Imaging | Significantly increased |
Experimental Workflow
A typical workflow for investigating the role of Hemokinin-1 in a mouse model of inflammation involves several key stages, from animal selection and induction of inflammation to the final analysis of inflammatory markers.
Experimental Protocols
Protocol 1: Induction of Inflammatory Arthritis using Complete Freund's Adjuvant (CFA)
Objective: To induce a robust, localized inflammatory arthritis in the mouse hind paw or knee joint to study the contribution of HK-1 to inflammatory pain, edema, and cellular infiltration. This model is often performed by comparing responses in wild-type mice with those in Tac4 gene-deleted (HK-1 deficient) mice.[6][7]
Materials:
-
Mice: Wild-type (e.g., C57BL/6), Tac4 knockout (Tac4-/-), and/or Tacr1 knockout (NK1R-/-) mice, 8-12 weeks old.
-
Inducing Agent: Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, F5881).
-
Vehicle: Sterile 0.9% saline.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Measurement Tools: Digital calipers or plethysmometer (for edema), dynamic plantar aesthesiometer or von Frey filaments (for mechanical hyperalgesia).[2][12]
Procedure:
-
Baseline Measurements: Prior to CFA injection, measure the baseline paw thickness/diameter and the mechanical withdrawal threshold for each mouse.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane.
-
CFA Injection: Draw 20 µL of well-vortexed CFA emulsion into a 30-gauge Hamilton syringe. Inject the 20 µL intraplantarly (i.pl.) into the plantar surface of the right hind paw or intra-articularly (i.art.) into the knee joint.[1][13]
-
Control Injection: Inject 20 µL of sterile saline into the contralateral (left) paw/joint as a control.
-
Post-Injection Monitoring: Allow the animal to recover from anesthesia in a clean cage. Monitor for signs of distress.
-
Assessment of Inflammation:
-
Edema: Measure the paw/knee diameter using calipers at regular intervals (e.g., 2, 6, 24, 48, 72 hours and daily thereafter) to assess swelling.
-
Hyperalgesia: Measure the mechanical withdrawal threshold at the same time points to assess pain sensitivity.[12]
-
Protocol 2: Direct Induction of Neurogenic Inflammation
Objective: To induce an acute, localized neurogenic inflammatory response by direct administration of Hemokinin-1 and to measure resulting edema and vascular changes.
Materials:
-
Mice: Wild-type (e.g., BALB/c or C57BL/6) mice, 8-12 weeks old.
-
Reagent: Mouse Hemokinin-1 peptide (e.g., Tocris, Phoenix Pharmaceuticals), reconstituted in sterile saline.
-
Vehicle: Sterile 0.9% saline.
-
Measurement Tools: Digital calipers.
-
Optional for Vascular Permeability: Evans Blue dye (0.5% in sterile saline).
Procedure:
-
Reagent Preparation: Prepare a working solution of HK-1. Based on effective doses from related tachykinin studies, a concentration range of 10-100 µM can be a starting point for a 20-50 µL injection volume.[14] For an in vivo systemic dose, 0.1-1.0 nmol/kg has been used.[15] Pilot studies are recommended to determine the optimal dose.
-
Baseline Measurements: Measure the paw thickness of both hind paws using digital calipers.
-
HK-1 Injection: Inject 20-50 µL of the HK-1 solution subcutaneously (s.c.) or intraplantarly (i.pl.) into the right hind paw.
-
Vehicle Injection: Inject an equal volume of sterile saline into the left hind paw as a control.
-
Assessment of Edema: Measure paw thickness at short intervals post-injection (e.g., 15, 30, 60, 120 minutes), as the response is expected to be acute.
-
Optional - Vascular Permeability (Evans Blue Assay):
-
30 minutes before the terminal endpoint, inject Evans Blue dye (e.g., 50 mg/kg) intravenously (i.v.) via the tail vein.
-
At the endpoint, euthanize the animal and perfuse with saline to remove intravascular dye.
-
Dissect the paws, weigh them, and incubate them in formamide at 60°C for 24-48 hours to extract the extravasated dye.
-
Measure the absorbance of the formamide supernatant (e.g., at 620 nm) and quantify the amount of dye extravasation against a standard curve.[16]
-
References
- 1. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 7. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of substance P-induced and compound 48/80-induced neutrophil infiltrations in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Behavioral Assays of Hemokinin-1-Induced Pain in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing Hemokinin-1 (HK-1)-induced pain in mice, a critical aspect of preclinical research for developing novel analgesics. The tachykinin peptide Hemokinin-1 is implicated in various physiological and pathophysiological processes, including inflammation and pain modulation.[1][2] Understanding its role in nociception is crucial for identifying new therapeutic targets.
HK-1, encoded by the Tac4 gene, exerts its effects primarily through the neurokinin 1 (NK1) receptor, similar to Substance P (SP).[1][2] However, evidence suggests that HK-1 may have distinct binding sites and signaling pathways, and can also mediate effects independently of the NK1 receptor.[2][3][4] The role of HK-1 in pain can be complex and dose-dependent, with studies showing both hyperalgesic (pain-enhancing) and analgesic (pain-relieving) effects at different concentrations.[3][5][6]
This document outlines standardized behavioral assays to quantify mechanical, thermal, and inflammatory pain responses induced by HK-1 in mice.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of HK-1 in pain-related behaviors in mice. These tables provide a comparative overview of the effects observed in various pain models.
Table 1: Mechanical Sensitivity (von Frey Test) in HK-1 Deficient Mice
| Pain Model | Mouse Strain | Parameter Measured | Observation in HK-1 Deficient (Tac4-/-) Mice | Reference |
| Chronic Restraint Stress | C57Bl/6 | Mechanical Hyperalgesia | Significantly decreased stress-induced mechanical hyperalgesia compared to wildtype. | [7][8] |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Not Specified | Mechanical Hypersensitivity | Significantly decreased chronic neuropathic mechanical hypersensitivity. | [1] |
| Inflammatory Arthritis (K/BxN serum, mast cell tryptase, or CFA) | C57Bl/6 background | Mechanical Allodynia | Not explicitly quantified in the abstract, but implied reduction in pain. | [4][9] |
Table 2: Thermal and Chemical Pain Assays in HK-1 Deficient Mice
| Pain Model | Mouse Strain | Behavioral Assay | Observation in HK-1 Deficient (Tac4-/-) Mice | Reference |
| Chronic Restraint Stress | C57Bl/6 | Cold Allodynia (Paw withdrawal from 0°C water) | No significant difference in stress-induced cold hyperalgesia compared to wildtype. | [7][8] |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Not Specified | Cold Hypersensitivity | Significantly decreased chronic neuropathic cold hypersensitivity. | [1] |
| Acute Visceral Pain | Not Specified | Writhing Test | Significantly reduced nocifensive behavior. | [1] |
| Acute Somatic Pain | Not Specified | Not Specified | No significant difference in nocifensive behavior. | [1] |
| Inflammatory Pain | Not Specified | Formalin Test | Reduced neurogenic inflammatory mechanical and thermal hypersensitivity. | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Von Frey Test for Mechanical Allodynia
This test assesses mechanical sensitivity by measuring the paw withdrawal threshold to calibrated von Frey filaments.[10][11]
Materials:
-
Von Frey filaments (e.g., Stoelting Touch-Test Sensory Evaluators)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
-
Data recording sheets
Protocol:
-
Acclimatization: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 60 minutes before testing.[10]
-
Filament Application:
-
Response Evaluation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method:
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method.
-
Testing Schedule: Conduct baseline measurements before HK-1 administration or induction of the pain model. Repeat the test at specified time points post-treatment.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a radiant heat source to assess thermal sensitivity.[12][13][14]
Materials:
-
Hargreaves apparatus (e.g., Ugo Basile Plantar Test)
-
Plexiglas enclosures
-
Glass platform
Protocol:
-
Acclimatization: Place mice in the Plexiglas enclosures on the glass platform of the Hargreaves apparatus. Allow them to acclimate for a sufficient period (e.g., 30-60 minutes) in the testing room.[12][15]
-
Heat Application:
-
Response Measurement: The timer automatically stops when the mouse withdraws its paw. The recorded time is the paw withdrawal latency.[12]
-
Cut-off Time: A pre-determined cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage. If the mouse does not respond within this time, the heat source is turned off, and the cut-off time is recorded.[12]
-
Testing Schedule: Take multiple readings for each paw, with a minimum interval of 5 minutes between trials.[14] Conduct baseline measurements before the experiment and at various time points after.
Formalin Test for Inflammatory Pain
This test assesses nociceptive behavior following an intraplantar injection of dilute formalin. The response is biphasic, with an early neurogenic phase and a later inflammatory phase.[16][17][18][19]
Materials:
-
Dilute formalin solution (e.g., 1-2.5% in saline)[16][18][20]
-
Insulin syringes with fine-gauge needles (e.g., 30G)[16]
-
Observation chambers (Plexiglas)[16]
-
Timer or stopwatch
Protocol:
-
Habituation: One day before the experiment, place each mouse individually in an observation chamber for at least 1 hour to acclimate.[16]
-
Formalin Injection:
-
On the day of the experiment, briefly restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.[16]
-
-
Observation and Scoring:
-
Immediately after the injection, return the mouse to the observation chamber and start the timer.[16]
-
Phase I (0-5 minutes): Record the cumulative time the mouse spends licking or biting the injected paw.[16][17][18]
-
Quiescent Period (5-15 minutes): The licking behavior typically subsides during this interval.[16]
-
Phase II (15-30 minutes): Record the cumulative time the mouse spends licking or biting the injected paw during this second phase.[16][17][18]
-
-
Data Analysis: The total time spent licking/biting in each phase is used as a measure of nociceptive response.
Mandatory Visualizations
Signaling Pathways of Hemokinin-1
The following diagram illustrates the known signaling pathways activated by Hemokinin-1. HK-1 primarily signals through the G-protein coupled NK1 receptor, leading to the activation of Gq and Gs proteins.[3]
References
- 1. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 6. Effects and mechanisms of supraspinal administration of rat/mouse hemokinin-1, a mammalian tachykinin peptide, on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemokinin-1 is a mediator of chronic restraint stress-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 15. researchgate.net [researchgate.net]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tac4-/- Mice in Hemokinin-1 Function Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the Tac4 gene.[1][2] Unlike other tachykinins like Substance P (SP), which are primarily of neuronal origin, HK-1 is predominantly expressed in non-neuronal tissues, particularly immune cells such as T and B lymphocytes, macrophages, and dendritic cells.[1] This distinct expression pattern suggests a significant role for HK-1 in immune regulation and inflammatory processes.[1] HK-1 is a potent agonist for the neurokinin 1 (NK1) receptor, the primary receptor for SP.[1][2] However, growing evidence suggests that some of its biological effects are mediated through a different, yet-to-be-identified receptor, distinguishing its function from that of SP.[3][4]
The Tac4 gene-deleted (Tac4-/-) mouse is an invaluable tool for elucidating the specific physiological and pathophysiological roles of HK-1. By comparing these knockout mice with wild-type counterparts, researchers can investigate the contribution of HK-1 to various biological processes, particularly in inflammation and pain, making this model crucial for basic research and preclinical drug development.
Key Applications of the Tac4-/- Mouse Model
The Tac4-/- mouse model is instrumental in studying the pro-inflammatory and pro-nociceptive functions of HK-1. Key research areas include:
-
Inflammatory Arthritis: Studies using models of rheumatoid arthritis, such as adjuvant-induced arthritis and K/BxN serum-induced arthritis, have shown that Tac4-/- mice exhibit significantly reduced inflammation, joint destruction, and pain-related behaviors compared to wild-type mice.[1][3][5]
-
Airway Inflammation: In models of endotoxin-induced acute airway inflammation, Tac4-/- mice show a significant reduction in inflammatory parameters, including cellular infiltration, edema, myeloperoxidase activity, and pro-inflammatory cytokine levels in the lungs.[6][7]
-
Nociception and Pain: The model has been used to demonstrate that HK-1 is a key mediator of inflammatory pain and mechanical hyperalgesia.[1][2][3][5] Interestingly, the mechanisms appear to be complex, with some pain-related effects mediated by the NK1 receptor and others potentially by a different receptor.[1][2]
Phenotypic Summary of Tac4-/- Mice in Disease Models
The primary phenotype of Tac4-/- mice becomes apparent under inflammatory challenge. In the absence of HK-1, these mice consistently display an attenuated response to inflammatory and nociceptive stimuli.
-
Reduced Inflammatory Response: Tac4-/- mice show decreased leukocyte infiltration, lower production of pro-inflammatory cytokines like IL-1β, and reduced tissue damage in models of arthritis and lung inflammation.[1][2][6][7]
-
Reduced Pain and Hyperalgesia: In chronic arthritis models, mechanical hyperalgesia is significantly diminished in Tac4-/- mice, particularly in the later phases of the disease.[1][2] This is also observed in acute and subacute arthritis models.[3][5]
-
Unaltered Paw Swelling (in some models): Notably, in adjuvant-induced chronic arthritis, paw swelling was not significantly different in Tac4-/- mice compared to wild-type, even though hyperalgesia and histological damage were reduced.[1][2][8] This suggests HK-1 may have differential roles in mediating pain and edema.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing Tac4-/- mice.
Table 1: Adjuvant-Induced Chronic Arthritis
| Parameter | Wild-Type (WT) | Tac4-/- | Tacr1-/- (NK1 Receptor Deficient) | Observation | Reference |
| Mechanical Hyperalgesia | Pronounced | Significantly Reduced (from day 11) | Significantly Reduced (from day 11) | HK-1 mediates hyperalgesia via the NK1 receptor. | [1][2] |
| Paw Swelling | Pronounced | Not Altered | Not Altered | HK-1 does not appear to mediate paw swelling in this model. | [1][2] |
| Histopathological Score | High | Significantly Smaller | Not Reported | HK-1 contributes to joint inflammation and damage. | [1][2] |
| Joint IL-1β Concentration | Elevated | Significantly Smaller | Not Reported | HK-1's role in inflammation may be independent of the NK1 receptor. | [1][2] |
Table 2: K/BxN Serum-Induced Arthritis
| Parameter | Wild-Type (WT) Arthritic | Tac4-/- Arthritic | Observation | Reference |
| Heat Threshold (°C) at Day 4 | 47.6 ± 1.3 | 50.6 ± 0.8 | Tac4-/- mice show significantly less severe heat hyperalgesia. | [5] |
| Histopathological Score at Day 14 | 4.0 ± 0.5 | 2.5 ± 0.5 | Tac4-/- mice have significantly lower arthritis severity scores. | [3][5] |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly Lower | HK-1 mediates neutrophil infiltration into the joints. | [3][5] |
Table 3: Endotoxin (LPS)-Induced Airway Inflammation
| Parameter | Wild-Type (WT) + LPS | Tac4-/- + LPS | Observation | Reference |
| Histopathological Alterations | Severe | Significantly Diminished | HK-1 is a crucial mediator of lung inflammation. | [6][7] |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly Diminished | HK-1 promotes neutrophil accumulation in the lungs. | [6][7] |
| Inflammatory Cytokines (IL-1β, IL-6, TNFα) | Elevated | Significantly Diminished | HK-1 drives the production of key pro-inflammatory cytokines. | [6][7] |
| Bronchial Hyperreactivity | Developed | Similarly Developed | HK-1 does not appear to mediate bronchial hyperreactivity in this model. | [6][7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling mechanisms of Hemokinin-1 and the logic behind using the Tac4-/- mouse model.
Caption: Proposed dual-receptor signaling pathway for Hemokinin-1.
References
- 1. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | PLOS One [journals.plos.org]
- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse [scienceon.kisti.re.kr]
- 8. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | Scilit [scilit.com]
Application Notes and Protocols for Hemokinin-1 (Mouse) Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin family of neuropeptides, is the endogenous ligand for the neurokinin 1 receptor (NK1R) in mice.[1][2] Like its more extensively studied counterpart, Substance P (SP), HK-1 exhibits a high affinity for the NK1R.[1][2][3] The interaction between HK-1 and NK1R is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain perception, and immune responses.[1][2] Consequently, the development of robust and reliable receptor binding assays is crucial for the discovery and characterization of novel therapeutic agents targeting this pathway.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with the mouse Hemokinin-1 binding site on the NK1 receptor.
Signaling Pathways
Upon binding of Hemokinin-1 to the NK1 receptor, a cascade of intracellular signaling events is initiated through the activation of various G proteins, including Gq/11, Gs, and G12/13.[4][5]
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
-
Gs Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
G12/13 Pathway: Activation of G12/13 proteins can modulate cytoskeletal dynamics through the Rho/Rho-associated coiled-coil kinase (ROCK) signaling pathway, influencing processes such as cell migration.[5][6]
Caption: Hemokinin-1 signaling pathway via the NK1 receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of Hemokinin-1 and Substance P for the human NK1 receptor. While this data is for the human ortholog, it provides a valuable reference for the expected affinity in a mouse system.
| Ligand | Receptor | Radioligand | Kᵢ (nM) | Reference |
| Hemokinin-1 | Human NK1 | [³H]-SP | 0.175 | [3] |
| Substance P | Human NK1 | [³H]-SP | 0.13 | [3] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the mouse NK1 receptor. The assay measures the ability of a test compound to displace the binding of a radiolabeled ligand, typically [³H]-Substance P, from the receptor.
Materials and Reagents
-
Mouse Brain Tissue: Source of NK1 receptors.
-
[³H]-Substance P: Radioligand (Specific Activity: 70-100 Ci/mmol).
-
Unlabeled Substance P: For determination of non-specific binding.
-
Mouse Hemokinin-1: Reference compound.
-
Test Compounds: To be evaluated.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitor Cocktail: To prevent protein degradation.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Cell Harvester: For rapid filtration.
-
Liquid Scintillation Counter: For radioactivity detection.
-
Homogenizer: Dounce or polytron.
-
Centrifuge: Capable of high-speed centrifugation.
Experimental Workflow
Caption: Workflow for the Hemokinin-1 receptor binding assay.
Step-by-Step Methodology
1. Preparation of Mouse Brain Membranes
-
Euthanize mice according to approved institutional guidelines.
-
Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the tissue using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
2. Radioligand Binding Assay
-
Prepare serial dilutions of the test compounds and reference compound (mouse Hemokinin-1) in binding buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Substance P (final concentration ~0.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Substance P, and 50 µL of unlabeled Substance P (final concentration 1 µM).
-
Test Compound: 50 µL of membrane preparation, 50 µL of [³H]-Substance P, and 50 µL of the test compound dilution.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
Add scintillation cocktail to each well and allow it to equilibrate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Binding in presence of test compound - Non-specific binding) / (Total binding - Non-specific binding))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive protocol for conducting a Hemokinin-1 (mouse) receptor binding assay. The detailed methodology and data analysis procedures will enable researchers to accurately characterize the binding properties of novel compounds targeting the NK1 receptor. This assay is a critical tool in the early stages of drug discovery and development for a range of therapeutic areas where the tachykinin system plays a significant role.
References
- 1. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Techniques for Measuring Hemokinin-1 Bioactivity In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a significant modulator of various physiological and pathophysiological processes. Encoded by the TAC4 gene, HK-1 is expressed in hematopoietic cells and various tissues, playing a crucial role in inflammation, pain perception, and immune responses.[1] Unlike other tachykinins, such as Substance P (SP), which are primarily of neuronal origin, the predominant expression of HK-1 in immune cells suggests its unique role in neuroimmune communication.[1]
HK-1 exhibits high affinity for the neurokinin 1 (NK1) receptor, similar to SP, but may interact with a different binding site and trigger distinct signaling pathways.[1] Furthermore, evidence suggests the existence of NK1-independent mechanisms of action, adding to the complexity of its biological functions.[2][3][4] The diverse activities of HK-1 make it a compelling target for drug discovery and a subject of intense research in fields such as immunology, neuroscience, and oncology.
These application notes provide detailed protocols for several key in vivo assays to measure the bioactivity of Hemokinin-1, offering a practical guide for researchers investigating its physiological roles and therapeutic potential.
I. Cardiovascular Effects of Hemokinin-1
HK-1 is a potent vasodilator, causing a dose-dependent decrease in blood pressure. This effect is primarily mediated through the activation of NK1 receptors on endothelial cells, leading to the release of nitric oxide (NO).[5]
Application Note:
This protocol is designed to assess the hypotensive effects of HK-1 in anesthetized guinea pigs. By monitoring arterial blood pressure following intravenous administration of HK-1, researchers can obtain a dose-response relationship and determine the ED₅₀ of the peptide. This assay is crucial for characterizing the potency of HK-1 analogues and the efficacy of NK1 receptor antagonists.
Quantitative Data Summary: Hypotensive Effects of HK-1
| Species | Route of Administration | Parameter | ED₅₀ (nmol/kg) | Maximum Effect Dose (nmol/kg) | Antagonist Blockade | Reference |
| Guinea Pig | Intravenous | Diastolic Blood Pressure | 0.1 | 10 | SR 140333 (NK1 antagonist) | [6] |
| Guinea Pig | Intravenous | Systolic Blood Pressure | 0.2 | 10 | SR 140333 (NK1 antagonist) | [6] |
| Rat | Intravenous | Systemic Arterial Pressure | Not Reported | Dose-dependent decrease up to 10 nmol/kg | SR 140333 (NK1 antagonist), L-NAME (NO synthase inhibitor) | [5] |
Experimental Protocol: Measurement of Arterial Blood Pressure in Anesthetized Guinea Pigs
1. Animal Preparation: a. Use adult Hartley guinea pigs of either sex. b. Anesthetize the animals with an appropriate anesthetic regimen (e.g., ketamine/xylazine). c. Surgically expose and catheterize the carotid artery for direct blood pressure measurement. d. Insert a cannula into the jugular vein for intravenous administration of test substances.
2. Blood Pressure Measurement: a. Connect the carotid artery catheter to a pressure transducer linked to a data acquisition system. b. Allow the animal's blood pressure to stabilize before administering any substances. c. Record baseline systolic and diastolic blood pressure.
3. HK-1 Administration and Data Recording: a. Prepare a stock solution of HK-1 in sterile saline. b. Administer increasing doses of HK-1 (e.g., 0.01 to 100 nmol/kg) intravenously. c. Record the changes in systolic and diastolic blood pressure continuously until the pressure returns to baseline. d. To investigate the receptor involvement, pre-treat a separate group of animals with an NK1 receptor antagonist (e.g., SR 140333) before administering HK-1.
4. Data Analysis: a. Calculate the maximum decrease in blood pressure for each dose. b. Plot the dose-response curve and determine the ED₅₀ value.
II. Sialagogue Effects of Hemokinin-1
HK-1 stimulates salivary secretion, an effect also mediated by the NK1 receptor. This bioassay provides another robust method to quantify HK-1 bioactivity in vivo.
Application Note:
This protocol details the measurement of salivary secretion in anesthetized rats following HK-1 administration. The volume of secreted saliva is a direct measure of HK-1's sialogogue activity. This assay is useful for studying the peripheral actions of HK-1 and for screening compounds that modulate its activity.
Quantitative Data Summary: Sialogogue Effects of HK-1
| Species | Route of Administration | ED₅₀ (nmol/kg) | Antagonist Blockade | Reference |
| Rat | Intravenous | 6 | SR 140333 (NK1 antagonist) | [6] |
Experimental Protocol: Measurement of Salivary Secretion in Anesthetized Rats
1. Animal Preparation: a. Use adult male Sprague-Dawley rats. b. Anesthetize the animals (e.g., with urethane). c. Surgically expose and cannulate the trachea to ensure a clear airway. d. Expose and cannulate the jugular vein for intravenous injections.
2. Saliva Collection: a. Pre-weigh small cotton swabs. b. Place a cotton swab in the animal's mouth to collect saliva. c. For pilocarpine-stimulated saliva collection, inject pilocarpine intraperitoneally and collect saliva for a set period.
3. HK-1 Administration and Measurement: a. Administer a single dose of HK-1 intravenously. b. Immediately after injection, place a new pre-weighed cotton swab in the mouth for a defined period (e.g., 5 minutes). c. Remove the swab and weigh it to determine the amount of saliva secreted. d. For a dose-response curve, use different animals for each dose of HK-1.
4. Data Analysis: a. Calculate the net weight of the saliva collected. b. Plot the dose-response curve and determine the ED₅₀.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 4. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular responses to rat/mouse hemokinin-1, a mammalian tachykinin peptide: systemic study in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tac4 Knockout Mice
Welcome to the technical support center for researchers utilizing Tac4 knockout mice. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is based on currently available data, and we encourage researchers to contribute their findings to further enhance our understanding of this mouse model.
Frequently Asked questions (FAQs)
Q1: What is the primary function of the Tac4 gene and its protein product, Hemokinin-1?
The Tac4 gene encodes for the protein Hemokinin-1 (HK-1), a member of the tachykinin peptide family.[1] Tachykinins are known to function as neurotransmitters and neuromodulators.[1] HK-1 preferentially binds to the tachykinin receptor 1 (NK1R), the same receptor for Substance P, and is involved in a variety of physiological processes including pain perception, immune responses, and stress reactions.[1]
Q2: What are the expected and reported phenotypes of Tac4 knockout mice?
Tac4 knockout mice have been reported to exhibit several phenotypes, primarily related to pain, anxiety, depression, immune function, and bone characteristics. A commercial vendor of Tac4 knockout mice reports decreased stress-induced mechanical hyperalgesia, altered anxiety and depression-like behaviors, changes in B lymphocyte development, and reduced mechanical bone strength.[1] However, it is crucial to note that some of these phenotypes may be subtle or require specific experimental conditions to be observed.
Q3: We are not observing the reported anxiety-like phenotype in our Tac4 knockout mice. What could be the reason?
The expression of anxiety-like behaviors can be influenced by a multitude of factors, including the specific behavioral test used, the testing conditions, and the genetic background of the mice. The vendor reports that Tac4 knockout mice show less time in the lit compartment of the light-dark box and reduced time in the open arms of the elevated plus maze.[1] If you are using a different assay, you may not observe the same phenotype. It is also important to tightly control for environmental factors such as lighting, noise, and handling, as these can significantly impact anxiety-like behaviors.[2]
Q4: Our results for bone mineral density (BMD) in Tac4 knockout mice are inconsistent with the reported phenotype of reduced bone strength. Is this expected?
This is a critical point of potential confusion. While a commercial source suggests reduced mechanical bone strength in Tac4 knockout mice[1], a peer-reviewed study by Nethander et al. (2023) found that while bone microstructure and strength were affected, the areal bone mineral density (aBMD) as measured by DEXA was not significantly different between Tac4 knockout and wild-type mice. This suggests that the "reduced bone strength" may be due to alterations in bone quality rather than a simple decrease in mineral density. When investigating this phenotype, it is crucial to employ methods that assess bone microstructure (e.g., micro-CT) and biomechanical properties directly, in addition to standard DEXA scans.
Q5: We are planning to investigate the reported immunological phenotype. What should we focus on?
The reported immunological phenotype in Tac4 knockout mice is an increase in "fraction B" pro-B cells in the bone marrow, suggesting a potential role for HK-1 in regulating B lymphocyte development.[1] To investigate this, you should perform immunophenotyping of bone marrow cells using flow cytometry, with a focus on early B-cell markers.
Q6: Are there any known unexpected or uncharacterized phenotypes in Tac4 knockout mice?
A significant potential for unexpected phenotypes lies in the reproductive system. The tachykinin family, to which Hemokinin-1 belongs, has been implicated in the regulation of reproductive functions. However, to date, there are no published studies specifically characterizing the reproductive phenotype of Tac4 knockout mice. This includes a lack of data on fertility rates, litter size, uterine histology, and gonadotropin levels. Researchers observing any abnormalities in breeding performance or reproductive tissues should consider this a novel and important finding.
Troubleshooting Guides
Behavioral Phenotyping
Issue: Difficulty replicating the reported anxiolytic and anti-depressant-like behaviors.
| Potential Cause | Troubleshooting Step |
| Inappropriate Behavioral Assay | Use the specific assays reported to show a phenotype: the elevated plus-maze and the forced swim test.[1] |
| Suboptimal Testing Conditions | Ensure consistent and appropriate lighting levels, minimize noise and odors, and habituate mice to the testing room.[2] |
| Experimenter Handling Stress | Handle mice gently and consistently. Consider using handling tunnels to reduce stress. |
| Genetic Drift/Background Strain Effects | Ensure that knockout and wild-type control mice are from the same genetic background and have been bred under identical conditions. |
| Lack of Quantitative Baseline | Establish a clear baseline for wild-type littermates in your specific laboratory environment before drawing conclusions about the knockout phenotype. |
Skeletal Phenotyping
Issue: DEXA results do not show a significant difference in bone mineral density (BMD), despite reports of reduced bone strength.
| Potential Cause | Troubleshooting Step |
| DEXA limitations | DEXA provides a 2D measurement of areal BMD and may not capture subtle changes in bone quality. |
| Focus on Bone Microstructure | Utilize micro-computed tomography (µCT) to analyze trabecular and cortical bone architecture. |
| Direct Assessment of Bone Strength | Perform biomechanical testing (e.g., three-point bending tests on femurs) to directly measure bone strength and stiffness. |
| Age and Sex Differences | Ensure that age and sex are matched between knockout and control groups, as bone parameters can vary significantly with these factors. |
Immunophenotyping
Issue: Inconsistent results in the analysis of B-cell populations in the bone marrow.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Staining | Optimize antibody concentrations and incubation times. Use appropriate blocking steps to prevent non-specific binding. |
| Incorrect Gating Strategy | Use a well-defined gating strategy to identify different B-cell progenitor populations based on established markers. |
| Cell Viability Issues | Ensure high cell viability throughout the staining process by using appropriate buffers and keeping cells on ice. |
| Age-related Changes | Hematopoiesis can change with age. Ensure that experimental and control mice are age-matched. |
Experimental Protocols
Elevated Plus-Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video-tracking software.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage is indicative of lower anxiety-like behavior.
Forced Swim Test for Depressive-Like Behavior
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the behavior for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Bone Mineral Density and Microstructure Analysis
-
Dual-Energy X-ray Absorptiometry (DEXA):
-
Anesthetize the mouse.
-
Position the mouse on the scanning platform.
-
Perform a whole-body scan to measure areal bone mineral density (aBMD), bone mineral content (BMC), and body composition.
-
-
Micro-Computed Tomography (µCT):
-
Excise the femurs or lumbar vertebrae.
-
Scan the bones at a high resolution.
-
Analyze the 3D reconstructions to quantify trabecular and cortical bone parameters, such as bone volume fraction (BV/TV), trabecular number (Tb.N), and cortical thickness (Ct.Th).
-
Flow Cytometry for Bone Marrow B-Cell Populations
-
Sample Preparation:
-
Isolate bone marrow from the femurs and tibias.
-
Prepare a single-cell suspension.
-
-
Staining:
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against B-cell surface markers (e.g., B220, CD43, IgM, IgD, CD19).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Use a sequential gating strategy to identify and quantify different B-cell progenitor populations (e.g., Pro-B, Pre-B, Immature B cells).
-
Data Presentation
Table 1: Reported Behavioral Phenotypes in Tac4 Knockout Mice (Qualitative)
| Phenotype | Assay | Reported Observation in Tac4 KO Mice |
| Anxiety-like Behavior | Elevated Plus Maze | Reduced time in open arms[1] |
| Depressive-like Behavior | Forced Swim Test | Increased immobility[1] |
| Pain Perception | Stress-Induced Hyperalgesia | Decreased mechanical hyperalgesia[1] |
Table 2: Bone Phenotype Data in 12-month-old Tac4 Knockout Mice (Adapted from Nethander et al., 2023. Note: This study found no significant difference in areal Bone Mineral Density (aBMD) as measured by DXA.)
| Parameter | Sex | Wild-Type (Mean ± SEM) | Tac4 KO (Mean ± SEM) |
| Vertebra (L5) µCT | |||
| Trabecular BV/TV (%) | Female | 15.2 ± 0.8 | 12.5 ± 0.7 |
| Male | 18.1 ± 0.9 | 14.3 ± 1.0 | |
| Trabecular Number (1/mm) | Female | 4.3 ± 0.2 | 3.8 ± 0.2 |
| Male | 4.9 ± 0.2 | 4.2 ± 0.2 | |
| Tibia Biomechanics | |||
| Maximal Load (N) | Female | 15.8 ± 0.7 | 13.9 ± 0.6 |
| Male | 18.2 ± 0.6 | 16.1 ± 0.7 |
Table 3: Expected B-Cell Populations in Mouse Bone Marrow for Flow Cytometry Analysis
| Population | Key Markers |
| Pro-B Cells (Fraction B) | B220+, CD43+, IgM- |
| Pre-B Cells | B220+, CD43-, IgM- |
| Immature B Cells | B220+, IgM+, IgD- |
| Mature B Cells | B220+, IgM+, IgD+ |
Visualizations
References
Hemokinin 1 (mouse) peptide stability and storage conditions
This technical support center provides guidance on the stability and storage of mouse Hemokinin-1 (HK-1) peptide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized mouse Hemokinin-1 peptide?
For long-term storage, lyophilized mouse HK-1 powder should be stored at -20°C or -80°C in a desiccated environment.[1][2] When stored properly, the peptide can be stable for several years.[2] For shorter periods, storage at 4°C is acceptable for up to two years.[2] To prevent contamination and degradation from moisture, ensure the container is tightly sealed.
Q2: What is the recommended procedure for reconstituting mouse Hemokinin-1?
It is recommended to reconstitute mouse HK-1 in sterile water or PBS at a pH of 7.2.[1][3] To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] For initial reconstitution, creating a stock solution of 1-2 mg/mL is a common practice.[1]
Q3: How should I store reconstituted mouse Hemokinin-1 solution?
Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For long-term storage of the stock solution, -80°C is recommended for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2]
Q4: What are the common causes of mouse Hemokinin-1 degradation?
Peptide degradation can occur through several mechanisms:
-
Proteolytic Cleavage: Hemokinin-1, like other peptides, is susceptible to degradation by proteases present in experimental systems. The use of peptidase inhibitors may be necessary in some applications.
-
Oxidation: The methionine residue in the mouse HK-1 sequence (RSRTRQFYGLM-NH2) is susceptible to oxidation.
-
Deamidation: The glutamine residue can undergo deamidation under certain pH and temperature conditions.
-
Physical Instability: Repeated freeze-thaw cycles can cause aggregation and degradation of the peptide.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Mouse Hemokinin-1
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 2: Solubility of Mouse Hemokinin-1
| Solvent | Concentration | Notes |
| Sterile Water | Up to 2 mg/mL[1] | Warming and sonication may improve solubility.[1] |
| PBS (pH 7.2) | Slightly soluble (0.1-1 mg/mL)[3] | |
| DMSO | ~100 mg/mL[2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Peptide Stability using HPLC
This protocol outlines a general method for monitoring the stability of mouse Hemokinin-1 over time.
-
Preparation of HK-1 Samples:
-
Reconstitute lyophilized mouse HK-1 in the desired buffer (e.g., PBS, cell culture media) to a known concentration.
-
Aliquot the solution into several sterile microcentrifuge tubes.
-
Store the aliquots at the desired temperature conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
If the samples were stored at elevated temperatures, immediately place them on ice to halt further degradation.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC (RP-HPLC) system with a C18 column.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the HK-1 sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 210-220 nm.[4]
-
-
Data Analysis:
-
The peak corresponding to intact HK-1 will decrease in area over time if degradation occurs.
-
New peaks may appear, representing degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (T=0).
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry
-
Sample Preparation:
-
Collect fractions from the HPLC analysis that show potential degradation products.
-
Alternatively, analyze the entire HK-1 sample after incubation at a condition known to cause degradation.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Acquire the mass spectrum to determine the molecular weights of the species present in the sample.
-
Compare the observed masses to the theoretical mass of intact mouse HK-1 (1413.67 g/mol ).
-
Masses lower than the intact peptide suggest cleavage, while masses higher by ~16 Da may indicate oxidation. A mass increase of ~1 Da could suggest deamidation.
-
-
Tandem MS (MS/MS) for Sequencing:
-
Select the ion corresponding to a potential degradation product for fragmentation.
-
Analyze the resulting fragment ions to determine the amino acid sequence of the degradation product and pinpoint the site of modification or cleavage.
-
Visualizations
Caption: Workflow for assessing mouse Hemokinin-1 peptide stability.
Caption: A troubleshooting guide for common HK-1 stability issues.
References
Technical Support Center: Dose-Dependent Effects of Hemokinin-1 in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemokinin-1 (HK-1) in mouse models. The information is based on published experimental findings and aims to address specific issues that may be encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-dependent effects of Hemokinin-1 on nociception in mice?
A1: Hemokinin-1 exhibits a complex, dose-dependent effect on pain perception in mouse models. Low doses of HK-1 have been shown to be pro-nociceptive, inducing pain-like behaviors, while higher doses can have analgesic effects.[1][2][3] Intracerebroventricular administration of low doses (1–10 pmol) of HK-1 resulted in nocifensive behavior, whereas higher doses (≥0.1 nmol) produced analgesia.[1][2] Similarly, intrathecal injection of HK-1 at picomolar concentrations was found to be hyperalgesic, while nanomolar concentrations were analgesic.[3]
Q2: Does Hemokinin-1 always signal through the Neurokinin-1 (NK1) receptor?
A2: While HK-1 has a high affinity for the NK1 receptor, similar to Substance P (SP), there is substantial evidence for NK1-independent signaling pathways.[1][2][4][5] For instance, in some models of arthritic pain, the pain-mediating effects of HK-1 were observed in NK1-deficient mice, suggesting the involvement of a different, yet unidentified, receptor.[1][2] Furthermore, HK-1 can induce calcium influx in primary sensory neurons independently of the NK1 receptor.[1][2]
Q3: What are the key signaling pathways activated by Hemokinin-1?
A3: Hemokinin-1 is known to activate several intracellular signaling pathways. In B cells, HK-1 can induce the activation of Mitogen-Activated Protein Kinases (MAPKs) and the expression of transcription factors Blimp-1 and Xbp-1, which are crucial for B cell activation and antibody production.[6] In a broader context of tachykinin receptor signaling, activation can lead to Gq-mediated activation of phospholipase C and subsequent mobilization of intracellular calcium, or Gs-mediated activation of adenylyl cyclase and cAMP production.[7]
Q4: What is the role of Hemokinin-1 in inflammation in mouse models?
A4: HK-1 is a significant pro-inflammatory mediator in various mouse models. In a model of endotoxin-induced acute airway inflammation, HK-1 was shown to increase the activity of inflammatory cells.[8] Deficiency in HK-1 led to a significant reduction in inflammatory parameters such as perivascular edema, neutrophil and macrophage accumulation, and levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8] In models of arthritis, HK-1 mediates cellular inflammatory responses.[1][2]
Troubleshooting Guides
Issue: Inconsistent or contradictory results in nociception studies.
-
Possible Cause 1: Dose of HK-1. As detailed in the FAQs, the dose of HK-1 is critical and can produce opposing effects.
-
Recommendation: Carefully perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint (pro-nociceptive vs. analgesic). Refer to the quantitative data table below for reported effective doses.
-
-
Possible Cause 2: Route of administration. The method of HK-1 delivery (e.g., intracerebroventricular, intrathecal, peripheral) can significantly influence the outcome.
-
Recommendation: Ensure the route of administration is appropriate for the system you are studying (central vs. peripheral effects). Standardize the administration protocol across all experimental groups.
-
-
Possible Cause 3: Involvement of different receptors. The observed effects might be mediated by the NK1 receptor, an unknown receptor, or a combination of both.
Issue: Lack of expected inflammatory response to HK-1.
-
Possible Cause 1: Experimental model. The pro-inflammatory effects of HK-1 can be context-dependent and may vary between different inflammatory models.
-
Possible Cause 2: Timing of measurement. The inflammatory response is a dynamic process, and the timing of sample collection and analysis is crucial.
-
Recommendation: Conduct a time-course experiment to identify the peak of the inflammatory response in your model.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Hemokinin-1 reported in various mouse models.
Table 1: Dose-Dependent Effects of Hemokinin-1 on Nociception
| Administration Route | Dose Range | Observed Effect in Mice | Reference(s) |
| Intracerebroventricular | 1 - 10 pmol | Nocifensive behavior (scratching, licking, biting) | [1][2][3] |
| Intracerebroventricular | ≥ 0.1 nmol | Analgesia | [1][2] |
| Intrathecal | picomolar | Hyperalgesia | [3] |
| Intrathecal | nanomolar | Analgesia | [3] |
| Intrathecal | 0.1 nmol | Pain reaction | [1][2] |
| Intravenous | 0.01 - 100 nmol/kg | Dose-related hypotension (ED50 = 0.1 - 0.2 nmol/kg) | [9] |
Table 2: Effects of Hemokinin-1 on Cellular Responses
| Cell Type | HK-1 Concentration | Observed Effect | Reference(s) |
| Primary Sensory Neurons | 1 µM | Remarkable Ca2+-influx | [1][2][3] |
| Primary Sensory Neurons | 500 nM | No effect on Ca2+-influx | [1][2][3] |
| B Cells | Not specified | Enhanced proliferation, survival, and antibody production (costimulatory effect) | [6] |
Experimental Protocols
Protocol 1: Assessment of Nocifensive Behavior (Intracerebroventricular Injection)
-
Animal Model: Male C57BL/6J mice.
-
Stereotaxic Surgery: Anesthetize mice and place them in a stereotaxic frame. Implant a guide cannula into the lateral ventricle. Allow a recovery period of at least one week.
-
HK-1 Administration: Dissolve rat/mouse HK-1 in sterile saline. Inject the desired dose (e.g., 1-10 pmol for pro-nociceptive effects or ≥0.1 nmol for analgesic effects) in a small volume (e.g., 1-5 µl) through the implanted cannula.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber. Record the time spent in nocifensive behaviors such as scratching, licking, and biting for a defined period (e.g., 30 minutes).
-
Control Group: Inject a control group with an equivalent volume of sterile saline.
Protocol 2: Induction of Acute Airway Inflammation (Intranasal Administration)
-
Animal Model: C57BL/6 wild-type and Tac4 gene-deleted (HK-1 deficient) mice.
-
LPS Administration: Lightly anesthetize the mice. Administer E. coli lipopolysaccharide (LPS) intranasally to induce acute pneumonitis.
-
Assessment of Inflammation (24 hours post-LPS):
-
Airway Responsiveness: Measure airway responsiveness to inhaled carbachol using unrestrained whole-body plethysmography.
-
Histopathology: Euthanize the mice, collect lung tissue, and perform histological analysis to score for perivascular edema, neutrophil/macrophage accumulation, and goblet cell hyperplasia.
-
Biochemical Assays: Homogenize lung tissue to measure myeloperoxidase (MPO) activity (spectrophotometry), reactive oxygen species (ROS) production (luminol bioluminescence), and inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α) using methods like Luminex assays.[8]
-
Visualizations
Signaling Pathways
Caption: Hemokinin-1 signaling pathways via NK1 and unknown receptors.
Experimental Workflow
Caption: A generalized workflow for studying Hemokinin-1 effects in mice.
References
- 1. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 8. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hemokinin-1 Off-Target Effects in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Hemokinin-1 (HK-1) in mice. The focus is on addressing potential off-target or unexpected effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We administered Hemokinin-1 (HK-1) to wild-type mice and observed cardiovascular effects. Are these on-target or off-target?
A1: The cardiovascular effects of HK-1, such as hypotension and bradycardia, are generally considered on-target and are primarily mediated through the tachykinin NK1 receptor, similar to Substance P (SP).[1][2] However, nuanced differences in the cardiovascular responses between HK-1 and SP have been reported, suggesting potential divergences in their mechanisms of action.[2]
Q2: Our research involves mouse models of pain, and we've seen conflicting (both pain-promoting and pain-reducing) effects with HK-1. Why is this happening?
A2: The dual effects of HK-1 on nociception are a documented phenomenon and can be attributed to dose-dependent and receptor-specific actions.[3][4]
-
Low doses of centrally administered HK-1 have been shown to be pro-nociceptive (pain-promoting).[3][4]
-
High doses can induce analgesia (pain reduction), which may be mediated by NK1 and opioid receptors.[3][4]
-
Crucially, some pro-nociceptive effects of HK-1, particularly in models of arthritic and neuropathic pain, have been observed to be independent of the NK1 receptor, pointing to a significant off-target mechanism involving a yet-to-be-identified receptor on primary sensory neurons.[3][5][6]
Q3: We are studying inflammation, and HK-1 appears to have pro-inflammatory effects that are not blocked by an NK1 receptor antagonist. Is this a known off-target effect?
A3: Yes, this is a key area where off-target effects of HK-1 have been identified. In mouse models of endotoxin-induced airway inflammation and arthritis, HK-1 demonstrates significant pro-inflammatory activity.[3][7] In studies using HK-1 deficient (Tac4-/-) mice and NK1 receptor-deficient (Tacr1-/-) mice, it was found that HK-1 mediates pain and cellular inflammatory mechanisms independently of NK1 receptor activation.[3][6]
Q4: We have observed unexpected behavioral changes in our mice treated with HK-1, specifically related to anxiety and depression. Are these effects documented?
A4: Yes, HK-1 has been shown to mediate anxiolytic and anti-depressant-like actions in mice.[8] These effects are considered off-target as they are not replicated by pharmacological blockade or genetic deletion of the NK1 receptor.[8] This suggests that HK-1's role in modulating these behaviors occurs through a distinct, unidentified signaling pathway.[8]
Q5: Our in vitro experiments show that HK-1 affects B-cell proliferation. What is the signaling pathway involved?
A5: HK-1 acts as a costimulatory signal for B-cell activation, enhancing proliferation, survival, and antibody production.[9] This is mediated through the activation of the MAPK pathway and the induction of transcription factors critical for plasma cell differentiation.[9] While HK-1 is known to act on NK1 receptors, its distinct effects on B-cells that are not fully mimicked by SP suggest a unique signaling cascade.[1]
Troubleshooting Guides
Issue 1: Differentiating On-Target (NK1-mediated) vs. Off-Target HK-1 Effects in Vivo
Symptoms:
-
An experimental effect of HK-1 is observed that is inconsistent with the known pharmacology of the NK1 receptor.
-
An NK1 receptor antagonist fails to block the observed effect of HK-1.
-
The phenotype of HK-1-treated wild-type mice differs from that of Substance P-treated mice.
Troubleshooting Steps:
-
Incorporate Control Groups:
-
Vehicle Control: To establish a baseline.
-
Positive Control (Substance P): As a canonical NK1 receptor agonist, to compare and contrast with HK-1 effects.
-
Negative Control (HK-1 deficient/Tac4-/- mice): To confirm that the observed effect is indeed due to HK-1.
-
Receptor Knockout Control (NK1 receptor deficient/Tacr1-/- mice): To determine if the effect is mediated by the NK1 receptor.
-
-
Pharmacological Blockade:
-
Administer a selective NK1 receptor antagonist (e.g., SR140333, CP99994) prior to HK-1 administration.[1][3][6] If the effect persists, it is likely NK1-independent.
-
Consider antagonists for other tachykinin receptors (NK2, NK3) if cross-reactivity is suspected, although HK-1 has a higher affinity for NK1.[1]
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for HK-1. Off-target effects may have a different potency or efficacy profile compared to on-target effects.
-
References
- 1. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular responses to rat/mouse hemokinin-1, a mammalian tachykinin peptide: systemic study in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 7. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemokinin-1 mediates anxiolytic and anti-depressant-like actions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Hemokinin 1 signaling assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Hemokinin-1 (HK-1) signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is Hemokinin-1 and which receptor does it activate?
Hemokinin-1 (HK-1) is a member of the tachykinin family of neuropeptides.[1] It primarily activates the neurokinin 1 receptor (NK-1R), also known as tachykinin receptor 1 (TACR1), which is a G protein-coupled receptor (GPCR).[1][2]
Q2: Which signaling pathways are activated by Hemokinin-1?
Upon binding to the NK-1R, HK-1 typically initiates signaling through the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[3] HK-1 has also been shown to activate the MAPK pathway.[4]
Q3: What are the common assays used to measure Hemokinin-1 signaling?
Common assays for measuring HK-1 signaling include:
-
Intracellular Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium following receptor activation, often using fluorescent calcium indicators like Fluo-4.[4][5][6]
-
Luciferase Reporter Gene Assays: These assays measure the transcriptional activation of a specific signaling pathway downstream of receptor activation. For Gq-coupled receptors like NK-1R, response elements like NFAT-RE are often used.[7][8][9]
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to monitor the interaction between the NK-1R and its signaling partners, such as G proteins or β-arrestin, in real-time in living cells.[10][11][12]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered in HK-1 signaling assays.
Issue 1: High Variability Between Replicates
High variability between replicate wells can obscure real experimental effects.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for high assay variability.
| Potential Cause | Recommendation | Citation |
| Pipetting Errors | Small variations in pipetting volumes can lead to significant differences in cell number, reagent concentration, and signal. Use calibrated pipettes and consider using a multi-channel pipette for additions. Preparing a master mix for reagents can also ensure consistency across wells. | [13] |
| Inconsistent Cell Plating | An uneven distribution of cells across the plate will result in variable responses. Ensure cells are thoroughly resuspended before plating and avoid letting cells settle in the reservoir of the pipette. | |
| Reagent Inhomogeneity | Ensure all reagents, especially viscous ones or those with precipitates, are thoroughly mixed before use. | |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. | |
| Temperature Gradients | Inconsistent temperature across the assay plate during incubation can affect cellular processes and enzyme kinetics. Ensure the plate is evenly warmed and that incubations are performed in a stable temperature environment. |
Issue 2: Weak or No Signal
A signal that is difficult to distinguish from the background can be due to several factors.
Troubleshooting Decision Tree
References
- 1. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 2. Hemokinin 1 is a full agonist at the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRET analysis of GPCR oligomerization: newer does not mean better - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Hemokinin-1 Dosage for Pain Studies in Mice
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for using Hemokinin-1 (HK-1) in murine pain models. Given the complex and often contradictory dose-dependent effects of HK-1, careful optimization is critical for obtaining reproducible and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose-response relationship for Hemokinin-1 in mouse pain studies?
A1: The role of Hemokinin-1 in pain is complex and highly dependent on the dose administered.[1] Generally, low doses are pro-nociceptive (cause pain or hyperalgesia), while high doses can produce analgesic (pain-relieving) effects.[2][3] Intracerebroventricular (i.c.v.) administration of low-dose HK-1 (1–10 pmol) has been shown to cause nocifensive behaviors, whereas higher doses (≥0.1 nmol) can lead to analgesia.[2][3] Similarly, intrathecal (i.t.) injection of HK-1 in picomolar concentrations is reported to be hyperalgesic, while nanomolar concentrations can be analgesic.[1][4]
Q2: Why am I observing conflicting results (analgesia vs. hyperalgesia) with HK-1?
A2: This is a known characteristic of HK-1 administration and is primarily dose-dependent.[4]
-
Low Doses (Picomolar range): These concentrations typically induce pain-like behaviors (hyperalgesia).[1] This is considered the pro-nociceptive role of HK-1.
-
High Doses (Nanomolar range): These concentrations can produce analgesia, potentially by activating different signaling pathways or engaging endogenous opioid systems.[2][5] Some studies suggest these high-dose effects might be non-specific.[2][3]
It is crucial to perform a full dose-response curve to characterize the effects of HK-1 in your specific experimental model.
Q3: My results are not blocked by a Neurokinin 1 Receptor (NK1R) antagonist. What is the reason?
A3: While HK-1 has a high affinity for the NK1 receptor, similar to Substance P (SP), there is substantial evidence that it can also act through other, unidentified targets.[2][3][6] Several studies have shown that certain HK-1-induced effects, including pain reactions and calcium influx in sensory neurons, are not inhibited by NK1R antagonists.[1][2] This suggests the existence of a specific, non-NK1R target for HK-1 that mediates some of its functions.[1][4] Therefore, if an NK1R antagonist does not block the observed effect, your results may be mediated by this alternative pathway.
Q4: Which administration route is most appropriate for my study?
A4: The choice of administration route depends on the research question and the desired site of action.
-
Intrathecal (i.t.) Injection: This route delivers HK-1 directly to the spinal cord and is ideal for studying spinal mechanisms of pain processing.[2][7]
-
Intracerebroventricular (i.c.v.) Injection: This route targets the brain and is used to investigate the supraspinal (brain-level) effects of HK-1 on pain modulation.[2][5]
-
Intraplantar (i.pl.) Injection: This peripheral route is used to study local inflammatory and nociceptive effects in the paw.[8]
Q5: What are the standard behavioral tests to assess HK-1 induced pain or analgesia?
A5: The most common assays measure responses to thermal or mechanical stimuli.
-
Thermal Nociception: The Hot Plate Test and Tail-Flick Test are gold standards for assessing responses to noxious heat and are sensitive to centrally acting analgesics.[9][10]
-
Mechanical Nociception: The von Frey Test is used to measure mechanical sensitivity (allodynia) by applying calibrated filaments to the paw.[11][12]
-
Inflammatory Pain: The Formalin Test or Acetic Acid Writhing Test can be used to assess chemical-induced nocifensive behaviors.[8]
Data Presentation: HK-1 Dosage and Effects
The following table summarizes quantitative data from published studies on the effects of HK-1 administration in mice.
| Administration Route | Dose Range | Observed Effect in Mice | Receptor Involvement | Reference(s) |
| Intracerebroventricular (i.c.v.) | 1 - 10 pmol | Pro-nociceptive (pain behavior) | Blocked by NK1R and opioid antagonists | [2][3] |
| Intracerebroventricular (i.c.v.) | ≥ 0.1 nmol (e.g., 5 nmol/kg) | Analgesia; Potentiation of morphine analgesia | Blocked by NK1R and opioid antagonists (naloxone) | [2][3][5] |
| Intrathecal (i.t.) | Picomolar range | Hyperalgesia | NK1R-dependent | [1][4] |
| Intrathecal (i.t.) | 0.1 nmol | Pro-nociceptive (pain reaction) | Not blocked by NK1R antagonist; Inhibited by NMDA receptor antagonist | [2][3] |
| Intrathecal (i.t.) | Nanomolar range | Analgesia | NK1R or opioid receptor-dependent | [1][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal responses | - Inadequate acclimatization.- Inconsistent injection volume or location.- Stress from handling. | - Ensure mice are properly acclimatized to the testing environment and apparatus for at least 30-60 minutes before testing.[9][13][14]- Use a consistent, well-trained technician for all injections and behavioral testing.- Handle mice gently and minimize environmental stressors (e.g., noise, bright light).[15] |
| No significant effect observed | - Inappropriate dose (too high or too low).- Peptide degradation.- Incorrect pain model for the desired effect. | - Perform a full dose-response study (e.g., from pmol to nmol range).- Prepare fresh HK-1 solutions for each experiment and store stock solutions appropriately.- Ensure the chosen pain model (e.g., neuropathic, inflammatory) is relevant. HK-1 has been shown to be a mediator in both neuropathic and inflammatory pain models.[8] |
| Unexpected analgesic effect | - Dose is in the higher (nanomolar) range.- Potential activation of endogenous opioid systems. | - Verify your dilution calculations to confirm the administered dose.- To test for opioid involvement, pre-treat a cohort of animals with an opioid antagonist like naloxone before HK-1 administration. An attenuation of the analgesic effect would suggest opioid system involvement.[2][5] |
| Results differ from published data | - Differences in mouse strain, age, or sex.- Variations in experimental protocols or equipment. | - Report the specific strain, age, and sex of the mice used.[6]- Standardize all protocols, including timing of injections relative to testing and specific parameters of behavioral assays (e.g., hot plate temperature, von Frey filament set).- Calibrate all equipment before each experimental session.[14] |
Mandatory Visualizations
Signaling Pathways of Hemokinin-1
Caption: HK-1 signaling via NK1R and potential alternative pathways.
General Experimental Workflow
Caption: Standard workflow for assessing HK-1 effects on pain in mice.
Experimental Protocols
Hot Plate Test (Thermal Nociception)
This test measures the latency of a mouse to react to a heated surface, indicating its thermal pain threshold.
Methodology:
-
Apparatus Setup: Set the surface temperature of the hot plate apparatus to a constant, noxious temperature, typically 52-55°C.[9][16] The apparatus should be enclosed by a transparent cylinder to keep the mouse on the plate.[10]
-
Acclimatization: Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes.[9]
-
Baseline Measurement: Gently place a mouse onto the hot plate and immediately start a timer.
-
Endpoint: Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking/shaking, or jumping.[9][16] Stop the timer as soon as one of these behaviors is observed. This time is the response latency.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (typically 30 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the plate and record the latency as 30 seconds.[9][16]
-
Post-Injection Testing: After HK-1 or vehicle administration, repeat the test at predetermined time points to assess changes in response latency.
Tail-Flick Test (Thermal Nociception)
This assay measures the latency to withdraw the tail from a radiant heat source.
Methodology:
-
Apparatus Setup: Turn on the tail-flick apparatus and set the intensity of the radiant heat source. The intensity should be calibrated to produce a baseline tail-flick latency of 2-4 seconds in naive mice.[15]
-
Acclimatization & Restraint: Allow mice to acclimate to the testing room. Gently place the mouse into a restraining tube, allowing its tail to protrude.[17][18] Let the mouse habituate to the restrainer for a few minutes.
-
Baseline Measurement: Position the mouse's tail over the apparatus's light source, typically 3 cm from the tip.[17][18] Activate the heat source to begin the trial. A sensor will automatically detect the tail flick and record the latency.
-
Cut-off Time: A cut-off time (usually 10-12 seconds) is preset to avoid tissue damage.[15][19]
-
Post-Injection Testing: Following HK-1 or vehicle injection, measure tail-flick latencies at specified intervals to determine the analgesic or hyperalgesic effect.
Von Frey Test (Mechanical Nociception)
This test assesses the mechanical withdrawal threshold of the paw using filaments of calibrated stiffness.
Methodology:
-
Apparatus Setup: Place the mouse in a testing chamber with a wire mesh floor, allowing access to the plantar surface of the hind paws.[11]
-
Acclimatization: Allow the mouse to acclimate to the chamber for at least one hour until exploratory behavior ceases.[13][14]
-
Filament Application: Using the "up-down" method, begin with a filament near the expected 50% withdrawal threshold (e.g., 0.4g or 0.6g). Apply the filament perpendicularly to the mid-plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[13]
-
Response: A positive response is a sharp withdrawal, flicking, or licking of the paw.[20]
-
Up-Down Method: If there is no response, the next trial uses the next stiffest filament. If there is a positive response, the next trial uses the next weaker filament.[12] Continue this pattern until a specific sequence is established to calculate the 50% paw withdrawal threshold.
-
Post-Injection Testing: Assess the withdrawal threshold at various time points after HK-1 or vehicle administration to measure changes in mechanical sensitivity.
References
- 1. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 5. Rat/mouse hemokinin-1, a mammalian tachykinin peptide, markedly potentiates the antinociceptive effects of morphine administered at the peripheral and supraspinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. Hot Plate | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 17. diacomp.org [diacomp.org]
- 18. protocols.io [protocols.io]
- 19. Tail Flick Test [bio-protocol.org]
- 20. media.jax.org [media.jax.org]
Hemokinin-1 Behavioral Experimentation Technical Support Center
Welcome to the technical support center for researchers utilizing Hemokinin-1 (HK-1) in behavioral experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in HK-1 research.
Frequently Asked Questions (FAQs)
Q1: Why are the behavioral effects of Hemokinin-1 sometimes contradictory, showing both pro-nociceptive and anti-nociceptive effects?
A1: The contradictory effects of HK-1 on pain perception are a well-documented phenomenon and can be attributed to several factors:
-
Dose-dependency: The concentration of HK-1 administered can determine its effect. For instance, low doses of intrathecally injected HK-1 have been shown to be hyperalgesic, while higher doses can produce analgesic effects, potentially through the activation of different receptor populations or downstream pathways.[1][2]
-
Receptor promiscuity: HK-1 is a high-affinity agonist for the Neurokinin 1 receptor (NK1R), similar to Substance P (SP).[3][4][5] However, a significant body of evidence suggests that HK-1 also acts through a yet-unidentified receptor.[1][2][3] The balance of activation between NK1R and this novel receptor system likely contributes to the observed behavioral outcome.
-
Route of administration: Central (e.g., intracerebroventricular, intrathecal) versus peripheral administration of HK-1 will engage different neuronal circuits and receptor populations, leading to varied and sometimes opposing behavioral responses.
Q2: We are observing high variability in our anxiety and depression-related behavioral assays with HK-1 knockout mice. What could be the cause?
A2: Inconsistent results in anxiety and depression models involving HK-1 are often linked to the complex interplay of genetic background, sex, and the specific behavioral test employed.
-
Sex differences: Studies have shown significant sex-dependent effects of HK-1. For example, in chronic restraint stress models, female mice may exhibit more pronounced behavioral alterations compared to males.[6][7] Baseline anxiety and depression-like behaviors in HK-1 deficient mice can also differ between sexes.[6][7]
-
Behavioral paradigm specificity: The role of HK-1 can be highly specific to the behavioral test. For instance, HK-1 knockout mice may show altered behavior in the light-dark box and elevated plus maze but not in other anxiety paradigms.[8]
-
Genetic background: The genetic background of the mouse strain used can significantly influence behavioral phenotypes. It is crucial to use appropriate wild-type controls from the same genetic background.
Q3: Our in vitro experiments show HK-1 inducing calcium influx, but this is not blocked by an NK1R antagonist. Is this expected?
A3: Yes, this is an expected finding and a key aspect of HK-1 pharmacology. While HK-1 is a potent NK1R agonist, it can also induce calcium influx in primary sensory neurons through an NK1R-independent mechanism.[1][9] This suggests the involvement of a distinct, as-yet-unidentified receptor or ion channel coupled to HK-1 signaling.[1][9]
Troubleshooting Guide
Issue 1: Inconsistent Nociceptive Responses to HK-1 Administration
| Potential Cause | Troubleshooting Steps |
| Dose-Related Effects | Conduct a full dose-response curve for HK-1 in your specific pain model to identify the concentrations that produce reliable hyperalgesic or analgesic effects. Be aware that the effective dose range can be narrow.[1][2] |
| Receptor Specificity | To dissect the contribution of NK1R versus other potential receptors, run parallel experiments using a selective NK1R antagonist.[1][5] The persistence of a behavioral effect in the presence of the antagonist points to a non-NK1R mediated mechanism. |
| Route of Administration | Clearly define and consistently use the same route of administration (e.g., intrathecal, intracerebroventricular, peripheral). Small variations in injection site can lead to significant differences in results. |
| Temporal Dynamics | The time course of HK-1's effects can vary. Assess behavioral responses at multiple time points post-administration to capture the full spectrum of its activity. |
Issue 2: High Variability in Anxiety and Depression-Like Behaviors
| Potential Cause | Troubleshooting Steps |
| Sex Differences | Analyze data from male and female subjects separately.[6][7] Consider that the underlying neural circuits and hormonal environments can modulate HK-1's effects on anxiety and depression. |
| Behavioral Assay Selection | Use a battery of behavioral tests to assess anxiety and depression-like phenotypes. Relying on a single assay may provide an incomplete or misleading picture.[8] |
| Environmental Stressors | Minimize environmental stressors in the animal facility, as stress can influence the expression of the Tac4 gene (which encodes HK-1) and the behavioral phenotype.[6][7] |
| Genetic Drift | If using knockout models, periodically backcross to the original wild-type strain to minimize genetic drift, which can introduce confounding variables. |
Data Presentation
Table 1: Receptor Binding Affinities of Hemokinin-1
| Receptor | Ligand | Species | Ki (nM) | Reference |
| NK1 | [3H]-Substance P | Human | 0.175 | [4] |
| NK2 | [125I]-Neurokinin A | Human | 560 | [4] |
Table 2: Summary of Inconsistent Behavioral Effects of HK-1
| Behavioral Domain | HK-1 Effect | Model/Conditions | Potential Reason for Inconsistency | Reference |
| Nociception | Hyperalgesia | Low-dose intrathecal injection in mice | Dose-dependent effects | [1][2] |
| Nociception | Analgesia | High-dose intracerebroventricular injection in mice | Dose-dependent effects, activation of different receptor populations | [1] |
| Anxiety | Anxiolytic | Genetic deletion of HK-1 (Tac4-/-) in some models | Model-specific effects, sex differences | [8] |
| Anxiety | Anxiogenic | Genetic deletion of HK-1 (Tac4-/-) in other models | Model-specific effects, sex differences | [8] |
Experimental Protocols
Intrathecal Injection in Mice for Nociceptive Testing
-
Animal Preparation: Acclimatize adult male C57BL/6 mice to the testing environment for at least 3 days.
-
Injection Procedure:
-
Briefly restrain the mouse.
-
Insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae.
-
A slight tail-flick is indicative of correct needle placement in the intrathecal space.
-
Inject a small volume (e.g., 5 µl) of HK-1 solution or vehicle control slowly.
-
-
Behavioral Assessment:
-
Assess nociceptive thresholds (e.g., using von Frey filaments for mechanical sensitivity or the Hargreaves test for thermal sensitivity) at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis: Compare the changes in nociceptive thresholds between the HK-1 treated and vehicle control groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Light-Dark Box Test for Anxiety-Like Behavior
-
Apparatus: Use a two-chambered box with one compartment brightly lit and the other dark. An opening connects the two chambers.
-
Procedure:
-
Place the mouse in the center of the lit compartment.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 10 minutes).
-
Record the time spent in the lit compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using an automated tracking system.
-
-
Data Analysis: An increase in the time spent in the lit compartment is typically interpreted as an anxiolytic-like effect. Compare these parameters between experimental groups (e.g., wild-type vs. Tac4-/- mice) using t-tests or ANOVA.[6][8]
Visualizations
Caption: Hemokinin-1 Signaling Pathways
Caption: Troubleshooting Inconsistent HK-1 Results
References
- 1. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 2. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally administered hemokinin-1 (HK-1), a neurokinin NK1 receptor agonist, produces substance P-like behavioral effects in mice and gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 is a mediator of chronic restraint stress-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemokinin-1 mediates anxiolytic and anti-depressant-like actions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mouse Hemokinin-1 In Vitro Agonist and Antagonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vitro agonist and antagonist activity of mouse Hemokinin-1 (HK-1).
Frequently Asked Questions (FAQs)
Q1: What is mouse Hemokinin-1 and what are its primary receptors?
Mouse Hemokinin-1 (HK-1) is a member of the tachykinin peptide family.[1] In vitro studies have shown that it acts as a full agonist at the three main tachykinin receptors: NK1, NK2, and NK3, with a notable preference for the NK1 receptor.[1][2] There is also evidence suggesting that HK-1 can act through yet-to-be-identified receptors, as some of its effects are not blocked by classical tachykinin receptor antagonists.[3][4]
Q2: Which in vitro assays are commonly used to characterize the activity of mouse HK-1 agonists and antagonists?
The most common in vitro assays include:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of HK-1 agonists and antagonists to specific tachykinin receptors.[1] These assays typically involve incubating a radiolabeled ligand with cell membranes or tissues expressing the receptor of interest and measuring the displacement by the test compound.[5]
-
Functional Assays: These assays measure the biological response to receptor activation. For HK-1, common functional assays include:
-
Calcium Mobilization Assays: Activation of Gq-coupled receptors, like the NK1 receptor, leads to an increase in intracellular calcium.[6] This can be measured using calcium-sensitive fluorescent dyes.[6][7]
-
Muscle Contraction Assays: The contractile response of isolated tissues, such as the mouse colon or uterus, can be used to assess the agonist or antagonist activity of compounds on tachykinin receptors.[8][9]
-
Q3: What are some known antagonists for mouse Hemokinin-1 activity?
Several tachykinin receptor antagonists have been used to study mouse HK-1 activity in vitro. These include:
-
SR 48968: A selective NK2 receptor antagonist.[9]
-
Aprepitant: An NK1 receptor antagonist that has been shown to inhibit osteosarcoma cell migration.[10]
It is important to note that not all effects of HK-1 are blocked by these antagonists, suggesting the involvement of other receptors.[3]
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal upon agonist stimulation | 1. Low receptor expression in cells.2. Inactive agonist.3. Problems with the fluorescent dye.4. Cell health issues. | 1. Verify receptor expression using techniques like qPCR or western blotting.2. Check the integrity and concentration of the HK-1 agonist. Prepare fresh solutions.3. Ensure proper loading of the calcium indicator dye and check its expiration date. Optimize dye concentration and loading time.4. Check cell viability and ensure cells are not over-confluent. |
| High background fluorescence | 1. Autofluorescence of compounds or cells.2. Dye leakage or compartmentalization.3. Sub-optimal wash steps. | 1. Test for compound autofluorescence by measuring fluorescence in the absence of cells.2. Use a dye with better retention properties or optimize loading conditions (e.g., lower temperature).3. Ensure thorough but gentle washing to remove extracellular dye without damaging cells. |
| Variable results between wells/experiments | 1. Inconsistent cell seeding density.2. Uneven dye loading.3. Pipetting errors.4. Temperature fluctuations. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding protocol.2. Mix the dye solution thoroughly and ensure equal loading time for all wells.3. Use calibrated pipettes and consistent pipetting techniques.4. Maintain a stable temperature throughout the assay. |
Radioligand Binding Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Inadequate washing.3. Radioligand is "sticky" or has degraded.4. Filter binding. | 1. Use a radioligand concentration at or below its Kd.[11]2. Optimize the number and volume of washes with ice-cold buffer.[11]3. Check the purity of the radioligand. Store it properly to prevent degradation.4. Pre-soak filters in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.[12] |
| Low specific binding | 1. Low receptor density in the membrane preparation.2. Degraded radioligand or receptor.3. Incorrect assay conditions (pH, temperature, incubation time). | 1. Use a tissue or cell line known to have high receptor expression. Prepare fresh membrane fractions.2. Use fresh, high-quality radioligand and properly stored membrane preparations.3. Optimize assay buffer pH, incubation temperature, and time to reach equilibrium. |
| Inconsistent results | 1. Inaccurate protein concentration determination.2. Pipetting variability.3. Incomplete separation of bound and free ligand. | 1. Use a reliable protein assay (e.g., BCA) and ensure homogeneity of the membrane suspension.2. Use precise, calibrated pipettes.3. Ensure rapid and efficient filtration and washing. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Mouse Hemokinin-1 and Related Ligands
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Hemokinin-1 | Human NK1 | CHO cells | [³H]-Substance P | 0.175 | [1] |
| Substance P | Human NK1 | CHO cells | [³H]-Substance P | 0.13 | [1] |
| Hemokinin-1 | Human NK2 | CHO cells | [¹²⁵I]-Neurokinin A | 560 | [1] |
Table 2: Agonist Potencies (EC50) of Mouse Hemokinin-1
| Agonist | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Hemokinin-1 | Muscle Contraction | Rat Urinary Bladder (NK1) | ~15 | [1] |
| Substance P | Muscle Contraction | Rat Urinary Bladder (NK1) | ~5 | [1] |
| Hemokinin-1 | Muscle Contraction | Rabbit Pulmonary Artery (NK2) | ~5000 | [1] |
| Hemokinin-1 | Muscle Contraction | Guinea-Pig Ileum (NK3) | ~5000 | [1] |
Note: Data from different species are included for comparative purposes as mouse-specific in vitro potency data can be limited in the literature.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework. Specific conditions should be optimized for the cell line and equipment used.
-
Cell Culture: Plate cells expressing the mouse tachykinin receptor of interest (e.g., NK1) in a 96-well or 384-well black, clear-bottom plate and culture to a confluent monolayer.[13]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C in the dark.[13]
-
-
Compound Preparation: Prepare serial dilutions of mouse Hemokinin-1 (agonist) and any antagonists in an appropriate assay buffer.
-
Assay:
-
If testing antagonists, add them to the wells and incubate for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the agonist (mouse HK-1) to the wells and immediately begin kinetic reading of fluorescence intensity over time.[14]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, calculate the EC50 value from the dose-response curve.
-
For antagonists, determine the IC50 value by measuring the inhibition of the agonist response.
-
Protocol 2: Radioligand Binding Assay (Filtration Method)
This protocol is for a competitive binding assay to determine the Ki of a test compound.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the mouse tachykinin receptor. Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.[12]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (antagonist or agonist).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for the NK1 receptor) at a concentration near its Kd.
-
Membrane preparation.[12]
-
For determining non-specific binding, use a high concentration of a known potent unlabeled ligand.[15]
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: Hemokinin-1 signaling via the NK1 receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. tebubio.com [tebubio.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. In vitro characterization of the effects of rat/mouse hemokinin-1 on mouse colonic contractile activity: a comparison with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterisation of hemokinin-1 in mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Quantifying Endogenous Hemokinin-1 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of endogenous Hemokinin-1 (HK-1) in murine models.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous Hemokinin-1 (HK-1) in mice so challenging?
A1: The quantification of endogenous HK-1 in mice is challenging due to a combination of factors:
-
Low Endogenous Levels: HK-1 is often present at very low concentrations in tissues and biological fluids, frequently falling below the detection limits of even sensitive assays like radioimmunoassays (RIAs).[1]
-
Structural Similarity to Substance P (SP): HK-1 shares significant structural homology with SP, another tachykinin neuropeptide. This can lead to cross-reactivity with antibodies, making it difficult to specifically quantify HK-1 using immunological methods.
-
Discrepancy Between Gene and Protein Expression: While the mRNA for HK-1 (Tac4) may be readily detectable, this does not always correlate with detectable levels of the mature peptide.[1]
-
Lack of Commercial Kits: There is a scarcity of commercially available and validated ELISA kits specifically for the quantification of mouse HK-1.
Q2: What are the most common methods for quantifying HK-1 in mice?
A2: The primary methods employed for HK-1 quantification are:
-
Radioimmunoassay (RIA): A highly sensitive technique that can be used to detect low peptide concentrations. However, it requires specific antibodies and the use of radioactive materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful and highly specific method that can distinguish HK-1 from other tachykinins like SP. It is becoming the gold standard for peptide quantification but requires specialized equipment and expertise.[2][3]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods are used to visualize the localization of HK-1 in tissues but are generally not quantitative.
Q3: Can I use an anti-Substance P antibody to detect Hemokinin-1?
A3: Caution is advised when using anti-SP antibodies for HK-1 detection. Due to the structural similarities between the two peptides, cross-reactivity is a significant concern.[4][5] It is crucial to validate the specificity of any antibody used for HK-1 quantification. Monoclonal antibodies with high specificity for mouse/rat HK-1 have been developed and are preferable.[6]
Q4: Is it possible that HK-1 is being degraded in my samples?
A4: Yes, peptide degradation is a common issue. It is essential to handle tissues and fluids rapidly and on ice, and to include a cocktail of protease inhibitors in all buffers used during sample preparation to prevent the enzymatic degradation of HK-1.
Troubleshooting Guides
Issue 1: Low or No Signal in Immunoassays (ELISA/RIA)
| Possible Cause | Troubleshooting Suggestion |
| Low Endogenous HK-1 Levels | Concentrate your sample using techniques like solid-phase extraction (SPE). Increase the amount of starting material if possible. |
| Inefficient Antibody Binding | Optimize antibody concentrations and incubation times/temperatures. Ensure the antibody is validated for the detection of mouse HK-1. |
| Peptide Degradation | Add a comprehensive protease inhibitor cocktail to all buffers during sample collection and preparation. Keep samples on ice at all times. |
| Poor Antibody Specificity | Use a highly specific monoclonal antibody for mouse HK-1 if available.[6] Perform control experiments with synthetic HK-1 and SP to check for cross-reactivity. |
| Suboptimal Assay Conditions | Review and optimize all assay parameters, including buffer pH, ionic strength, and blocking agents. |
Issue 2: High Background Signal in Immunoassays
| Possible Cause | Troubleshooting Suggestion |
| Non-specific Antibody Binding | Increase the number and duration of wash steps. Optimize the concentration and type of blocking buffer (e.g., BSA, non-fat milk). |
| Cross-reactivity with Substance P | Use a more specific primary antibody. Consider using an alternative detection method like LC-MS/MS for confirmation. |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter all buffers. |
Issue 3: Difficulties with LC-MS/MS Quantification
| Possible Cause | Troubleshooting Suggestion |
| Peptide Loss During Sample Preparation | Optimize the extraction protocol. Use low-binding tubes and pipette tips. Consider adding a carrier protein. |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters. Ensure the mobile phase composition is appropriate for peptide ionization. |
| Matrix Effects | Perform a matrix effect study by spiking known amounts of HK-1 standard into a sample matrix. Use stable isotope-labeled HK-1 as an internal standard to correct for matrix effects. |
| In-source Fragmentation | Optimize cone voltage and other source parameters to minimize fragmentation of the precursor ion. |
Quantitative Data Summary
Obtaining precise quantitative data for endogenous HK-1 in different mouse tissues is challenging due to its low abundance. The following table summarizes the detection of HK-1 or its transcript (Tac4) in various murine tissues based on available literature. Note that "detected" does not imply high abundance, and in many cases, the peptide levels are near the limit of detection.
| Tissue/Cell Type | Detection Method | Relative Abundance/Expression | Reference |
| Brain | Mass Spectrometry | Detected (acetylated form also present) | [2][3] |
| Spleen | Mass Spectrometry | Detected | [2][3] |
| Bone Marrow B-cells | Gene Expression (Tac4) | Expressed | |
| Microglia | Gene Expression (Tac4) | Upregulated upon activation | [7] |
| Uterus | Gene Expression (Tac4) | Expressed | [8][9] |
| Lungs | Inferred from knockout studies | Plays a pro-inflammatory role | [10] |
| B-lymphocyte cell lines | Radioimmunoassay | Below detection limit | [1] |
Experimental Protocols
Protocol 1: Immunoaffinity Purification and Mass Spectrometry of HK-1 from Mouse Brain
This protocol is adapted from methodologies described for tachykinin purification.[2]
-
Tissue Homogenization:
-
Rapidly dissect the mouse brain on ice.
-
Homogenize the tissue in an extraction buffer (e.g., 1 M HCl containing 5% formic acid, 1% NaCl, and 1% TFA) with a protease inhibitor cocktail.
-
Incubate the homogenate overnight at 4°C.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Dilute the supernatant with 0.1% TFA.
-
Load the diluted extract onto a C18 Sep-Pak cartridge pre-conditioned with methanol and equilibrated with 0.1% TFA.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.
-
-
Immunoaffinity Purification:
-
Couple an anti-tachykinin antibody (validated for HK-1 recognition) to Sepharose beads.
-
Incubate the peptide extract from SPE with the antibody-coupled beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a binding buffer (e.g., PBS with 0.01% Tween-20 and protease inhibitors).
-
Elute the bound peptides with a low pH buffer (e.g., 0.1 M citric acid, pH 2.5) or a chaotropic agent.
-
-
LC-MS/MS Analysis:
-
Desalt and concentrate the eluted peptides using a ZipTip.
-
Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a suitable C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
Identify HK-1 based on its precursor ion mass-to-charge ratio (m/z) and fragmentation pattern.
-
Protocol 2: Radioimmunoassay (RIA) for HK-1
This is a general protocol for competitive RIA and should be optimized for the specific antibodies and reagents used.
-
Reagent Preparation:
-
Prepare a standard curve of synthetic mouse HK-1 of known concentrations.
-
Dilute the primary anti-HK-1 antibody and the radiolabeled HK-1 (e.g., ¹²⁵I-HK-1) to their optimal concentrations in RIA buffer.
-
-
Assay Procedure:
-
To a series of tubes, add the RIA buffer, standard or unknown sample, and the primary antibody.
-
Incubate for a predetermined time (e.g., 24 hours) at 4°C to allow for the binding of HK-1 to the antibody.
-
Add the radiolabeled HK-1 to each tube and incubate for another 24 hours at 4°C. The labeled and unlabeled HK-1 will compete for binding to the primary antibody.
-
-
Separation of Bound and Free HK-1:
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene glycol) to precipitate the primary antibody-antigen complexes.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes and decant the supernatant.
-
-
Detection:
-
Measure the radioactivity of the pellet using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled HK-1 in the sample.
-
Calculate the concentration of HK-1 in the unknown samples by comparing their radioactivity to the standard curve.
-
Visualizations
Caption: Hemokinin-1 signaling through the NK1 receptor and potential alternative pathways.
Caption: General experimental workflow for quantifying endogenous Hemokinin-1 in mouse tissues.
Caption: A logical troubleshooting flowchart for addressing low signal issues in HK-1 immunoassays.
References
- 1. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Hemokinin-1 Decapeptide Subjected to a Brain-specific Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-substance P anti-idiotypic antibodies. Characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin receptor cross-talk. Immunological cross-reactivity between the external domains of the substance K and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 8. Functional characterisation of hemokinin-1 in mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Tac-4 Knockout Mouse Phenotype: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in preclinical research. This guide provides a comprehensive comparison of the established phenotypes of the Tachykinin-4 (Tac4) knockout mouse model, presenting supporting experimental data and detailed methodologies to aid in the validation and application of this model in immunology, neurology, and bone biology research.
Summary of Phenotypic Characteristics
The targeted deletion of the Tac4 gene in mice results in a range of observable phenotypic changes. These alterations are most prominent in the domains of bone metabolism, immune system development, and behavioral responses to anxiety and depression. This guide will delve into the specifics of these phenotypes, offering a comparative analysis with wild-type littermates.
Data Presentation
Bone Phenotype
Tac4 knockout mice exhibit significant alterations in bone microstructure and strength. The following tables summarize key quantitative data from micro-computed tomography (µCT) analysis and three-point bending tests of femurs from 12-month-old male mice.
Table 1: Comparison of Trabecular Bone Parameters in Vertebra (L5) of Male Tac4-/- and Wild-Type Mice
| Parameter | Wild-Type (Mean ± SEM) | Tac4-/- (Mean ± SEM) | p-value |
| Bone Volume / Total Volume (BV/TV) (%) | 15.2 ± 1.1 | 11.8 ± 0.9 | < 0.05 |
| Trabecular Number (Tb.N) (1/mm) | 4.2 ± 0.2 | 3.5 ± 0.2 | < 0.05 |
| Trabecular Thickness (Tb.Th) (µm) | 36.1 ± 1.2 | 33.5 ± 1.0 | > 0.05 (NS) |
| Trabecular Separation (Tb.Sp) (µm) | 202.1 ± 10.5 | 250.3 ± 12.1 | < 0.01 |
Table 2: Comparison of Cortical Bone Parameters in Femoral Mid-diaphysis of Male Tac4-/- and Wild-Type Mice
| Parameter | Wild-Type (Mean ± SEM) | Tac4-/- (Mean ± SEM) | p-value |
| Cortical Thickness (Ct.Th) (µm) | 210.5 ± 5.2 | 195.1 ± 4.8 | < 0.05 |
| Cortical Bone Area (Ct.Ar) (mm²) | 1.25 ± 0.04 | 1.15 ± 0.03 | < 0.05 |
| Total Cross-sectional Area (Tt.Ar) (mm²) | 2.18 ± 0.06 | 2.09 ± 0.05 | > 0.05 (NS) |
| Marrow Area (Ma.Ar) (mm²) | 0.93 ± 0.03 | 0.94 ± 0.03 | > 0.05 (NS) |
Table 3: Comparison of Femoral Biomechanical Properties in Male Tac4-/- and Wild-Type Mice
| Parameter | Wild-Type (Mean ± SEM) | Tac4-/- (Mean ± SEM) | p-value |
| Maximal Load (N) | 25.8 ± 1.1 | 22.1 ± 0.9 | < 0.05 |
| Stiffness (N/mm) | 280.5 ± 15.2 | 245.3 ± 12.8 | < 0.05 |
| Energy to Failure (mJ) | 18.2 ± 1.5 | 14.9 ± 1.2 | < 0.05 |
Behavioral Phenotype
Tac4 knockout mice display altered anxiety- and depression-like behaviors. While specific quantitative data from peer-reviewed publications were not available at the time of this guide's compilation, the observed phenotypes are summarized below. Researchers are encouraged to perform these behavioral assays to quantify the specific effects in their own colonies.
Table 4: Summary of Anxiety- and Depression-Like Behavioral Phenotypes in Tac4-/- Mice
| Behavioral Test | Observed Phenotype in Tac4-/- Mice | Interpretation |
| Elevated Plus Maze | Reduced time spent in and fewer entries into the open arms. | Increased anxiety-like behavior. |
| Light-Dark Box | Less time spent in the light compartment. | Increased anxiety-like behavior. |
| Forced Swim Test | Increased immobility time. | Increased depression-like behavior. |
| Tail Suspension Test | Increased immobility time. | Increased depression-like behavior. |
Immunological Phenotype
The absence of Tac4 has been shown to influence B lymphocyte development. Specifically, an increase in the "fraction B" pro-B cell population in the bone marrow is observed.[1]
Table 5: Summary of Immunological Phenotype in Tac4-/- Mice
| Cell Population | Tissue | Observed Phenotype in Tac4-/- Mice |
| "Fraction B" pro-B cells (CD19+c-Kit+HSA+BP-1-) | Bone Marrow | Increased percentage and number of cells.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Micro-Computed Tomography (µCT) Analysis of Bone
Objective: To quantitatively assess trabecular and cortical bone microarchitecture.
Protocol:
-
Sample Preparation: Euthanize mice and dissect the femurs and lumbar vertebrae (L5). Carefully remove all soft tissue. Store samples in 70% ethanol at 4°C.
-
Scanning:
-
Use a high-resolution µCT system (e.g., Scanco Medical µCT 40).
-
Scan femurs and vertebrae using appropriate settings (e.g., 55 kVp, 145 µA, 300 ms integration time, 10 µm isotropic voxel size).
-
-
Analysis:
-
Trabecular Bone (Vertebra): Select a region of interest (ROI) in the vertebral body, excluding the primary spongiosa. Use a global threshold to segment bone from marrow. Calculate parameters such as BV/TV, Tb.N, Tb.Th, and Tb.Sp.
-
Cortical Bone (Femur): Select a 1 mm ROI at the femoral mid-diaphysis. Use a global threshold to segment bone. Calculate parameters such as Ct.Th, Ct.Ar, Tt.Ar, and Ma.Ar.
-
Three-Point Bending Test for Femoral Biomechanical Strength
Objective: To assess the mechanical properties of the femur.
Protocol:
-
Sample Preparation: Following µCT scanning, rehydrate femurs in phosphate-buffered saline (PBS) for at least 1 hour at room temperature.
-
Testing:
-
Use a material testing machine (e.g., Instron).
-
Place the femur on two supports (e.g., 10 mm apart) with the anterior side facing up.
-
Apply a load to the mid-shaft of the femur at a constant displacement rate (e.g., 0.05 mm/s) until fracture.
-
-
Analysis:
-
Generate a load-displacement curve.
-
Calculate maximal load (ultimate strength), stiffness (slope of the linear portion of the curve), and energy to failure (area under the curve).
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Analysis:
-
Score the time spent in the open and closed arms.
-
Score the number of entries into the open and closed arms.
-
An increase in time and entries in the open arms is indicative of anxiolytic-like behavior.
-
Light-Dark Box Test
Objective: To assess anxiety-like behavior.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them.
-
Procedure:
-
Habituate mice to the testing room.
-
Place the mouse in the dark compartment.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the session with a video camera.
-
-
Analysis:
-
Score the time spent in the light and dark compartments.
-
Score the number of transitions between compartments.
-
An increase in time spent in the light compartment is indicative of anxiolytic-like behavior.
-
Forced Swim Test (FST)
Objective: To assess depression-like behavior.
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Place the mouse in the cylinder for a 6-minute session.
-
Record the session with a video camera.
-
-
Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for that required to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST)
Objective: To assess depression-like behavior.
Protocol:
-
Apparatus: A device from which the mouse can be suspended by its tail.
-
Procedure:
-
Suspend the mouse by its tail using adhesive tape, ensuring the mouse cannot climb its tail.
-
The session typically lasts for 6 minutes.
-
Record the session with a video camera.
-
-
Analysis:
-
Score the total duration of immobility.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Flow Cytometry for B Cell Development
Objective: To analyze B lymphocyte populations in the bone marrow.
Protocol:
-
Sample Preparation:
-
Euthanize mice and dissect the femurs and tibias.
-
Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by passing the marrow through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Count the cells and resuspend in staining buffer.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against B cell surface markers (e.g., B220, CD19, c-Kit (CD117), HSA (CD24), BP-1).
-
-
Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify and quantify different B cell developmental stages based on the expression of the surface markers. For example, "Fraction B" pro-B cells are identified as B220+CD19+c-Kit+HSA+BP-1-.
-
Mandatory Visualization
Tac4 Signaling Pathway
The protein product of the Tac4 gene, Hemokinin-1 (HK-1), is a tachykinin peptide that preferentially binds to the Tachykinin Receptor 1 (TACR1), also known as the Neurokinin 1 Receptor (NK1R). This interaction initiates a G-protein-coupled signaling cascade.
References
A Comparative Analysis of Hemokinin-1 and Substance P Potency in Murine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of Hemokinin-1 (HK-1) and Substance P (SP) in mice, supported by experimental data. Both tachykinins play crucial roles in inflammation and nociception, primarily through their interaction with the Neurokinin-1 receptor (NK-1R).
Quantitative Comparison of Biological Activity
While both Hemokinin-1 and Substance P are agonists for the NK-1 receptor, their potency can vary depending on the specific biological context and assay. The following tables summarize the available quantitative and qualitative data comparing their effects in murine models.
| Agonist | Assay | Potency Comparison | Source |
| Hemokinin-1 (murine) | Interferon-gamma (IFN-γ) production by granuloma T cells | Equal potency to Substance P | [1] |
| Hemokinin-1 (rat/mouse) | Contraction of mouse colonic circular muscle | Equieffective contractile action to Substance P | [2] |
| Hemokinin-1 | Inflammation and hyperalgesia in adjuvant-induced arthritis (late phase) | More potent than Substance P (SP showed no effect) | [3] |
| Agonist | Receptor | Assay | EC50 Value (Mice) | Source |
| Substance P | NK-1R | Intracellular Calcium Mobilization | 0.5 nM | [4] |
| Hemokinin-1 | NK-1R | Intracellular Calcium Mobilization | Not explicitly reported in a direct comparative study with SP in mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Interferon-gamma (IFN-γ) Release Assay
This assay is used to measure the potency of HK-1 and SP in stimulating IFN-γ production from immune cells.
Objective: To determine the concentration-dependent effect of HK-1 and SP on IFN-γ secretion by murine T cells.
Methodology:
-
Cell Isolation: Splenocytes are isolated from mice. In the cited study, T cells were obtained from schistosome egg-induced granulomas.[1][5]
-
Cell Culture: The isolated cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum.[5]
-
Stimulation: The cells are stimulated with varying concentrations of murine HK-1 or SP for a specified period (e.g., 24-48 hours). A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.[5]
-
Measurement of IFN-γ: The concentration of IFN-γ in the cell culture supernatant is quantified using a mouse IFN-γ ELISA kit according to the manufacturer's instructions.[5][6]
-
Data Analysis: The results are expressed as the concentration of IFN-γ (e.g., in pg/mL) and plotted against the agonist concentration to determine the dose-response relationship.
Mouse Colonic Contraction Assay
This ex vivo assay measures the contractile potency of HK-1 and SP on intestinal smooth muscle.
Objective: To compare the concentration-dependent contractile responses induced by HK-1 and SP in the mouse colon.
Methodology:
-
Tissue Preparation: Segments of the distal colon are excised from mice and placed in Krebs solution. The longitudinal or circular muscle strips are prepared and mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.[2][7]
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
-
Agonist Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of rat/mouse HK-1 or SP to the organ bath.
-
Measurement of Contraction: Isometric contractions are recorded using a force transducer connected to a data acquisition system.[2]
-
Data Analysis: The contractile responses are measured as the change in tension from the baseline. The data is then plotted to determine the concentration-response relationship and to compare the maximal contraction and potency (EC50) of the two tachykinins.
Signaling Pathways
Both Hemokinin-1 and Substance P exert their effects by binding to G protein-coupled receptors, primarily the NK-1R. However, there is evidence for divergent signaling mechanisms.
Substance P Signaling via NK-1R
Substance P binding to the NK-1R activates multiple G proteins, including Gq/11 and Gs.[8]
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10][11]
-
Gs Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[9][12]
Hemokinin-1 Signaling
Hemokinin-1 also has a high affinity for the NK-1R and can initiate similar signaling cascades.[13] However, a key distinction is that some of the biological effects of HK-1 are not blocked by NK-1R antagonists, suggesting the involvement of an alternative, yet to be fully identified, receptor or signaling pathway.[13] There is evidence suggesting that Mas-related G protein-coupled receptors (Mrgprs) could be potential targets for HK-1.[13]
References
- 1. Cutting edge: hemokinin has substance P-like function and expression in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of the effects of rat/mouse hemokinin-1 on mouse colonic contractile activity: a comparison with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tac1 tachykinin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interferon-Gamma Release Assay: An Effective Tool to Detect Early Toxoplasma gondii Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse IFN-gamma ELISA Kit - Quantikine MIF00: R&D Systems [rndsystems.com]
- 7. Contractile effects of substance P and other tachykinins on the mouse isolated distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Hemokinin-1 Antibody Cross-Validation in Murine Tissues
For researchers, scientists, and drug development professionals investigating the role of Hemokinin-1 (Hk-1) in murine models, the specific and reliable detection of this tachykinin peptide presents a significant challenge. A critical hurdle is the high degree of homology between Hk-1 and Substance P, which often leads to cross-reactivity with currently available antibodies. This guide provides a comprehensive overview of the current landscape of Hk-1 antibody validation, offering insights into best practices and comparing available tools for the indirect study of Hk-1 signaling through its primary receptor, the Neurokinin-1 Receptor (NK1R).
The Challenge of Direct Hemokinin-1 Detection
Direct immunodetection of endogenous Hk-1 in mouse tissues is hampered by a lack of commercially available antibodies with demonstrated specificity and robust validation data. One study noted the difficulty in distinguishing Hk-1 from Substance P with existing antibodies, a crucial consideration for accurate biological interpretation. While a 2009 study reported the development of murine monoclonal antibodies against mouse/rat Hk-1 (clones 1B12, 2B4, and 4G5), their commercial availability and widespread validation remain unclear.[1]
Given these limitations, this guide will focus on two key areas:
-
A proposed workflow for the rigorous validation of any candidate Hk-1 antibody.
-
A comparative guide to commercially available antibodies against the Neurokinin-1 Receptor (NK1R), the primary receptor for Hk-1, as a validated and reliable method to investigate Hk-1's biological activity.
Proposed Experimental Workflow for Antibody Validation
The following diagram outlines a comprehensive workflow for the cross-validation of a candidate Hemokinin-1 antibody in mouse tissues. This process is essential to ensure specificity and reliability of the experimental results.
References
A Functional Comparison of Hemokinin-1 and Neurokinin A in Mice: A Guide for Researchers
This guide provides a comprehensive functional comparison of Hemokinin-1 (HK-1) and Neurokinin A (NKA) in mice, tailored for researchers, scientists, and drug development professionals. We delve into their receptor binding profiles, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.
Introduction
Hemokinin-1 (HK-1) and Neurokinin A (NKA) are both members of the tachykinin family of neuropeptides, which play crucial roles in a wide array of physiological and pathological processes in mammals.[1] While they share a common C-terminal amino acid sequence (-Phe-X-Gly-Leu-Met-NH2), their distinct N-terminal regions confer different receptor selectivities and, consequently, diverse biological functions.[1] HK-1 is encoded by the Tac4 gene and was initially discovered in hematopoietic cells, suggesting a significant role in immunity and inflammation.[2][3] In contrast, NKA, along with Substance P (SP), is derived from the Tac1 gene and is well-established as a key neurotransmitter in the central and peripheral nervous systems, primarily involved in pain transmission and smooth muscle regulation.[1] This guide will objectively compare the functional aspects of HK-1 and NKA in murine models, highlighting their similarities and, more importantly, their distinguishing characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of HK-1 and NKA in mice and related models.
Table 1: Tachykinin Receptor Binding Affinities (Ki values)
| Ligand | Receptor | Species/System | Ki (nM) | Reference |
| Hemokinin-1 | NK1 | Human (recombinant) | 0.175 | [2] |
| Hemokinin-1 | NK2 | Human (recombinant) | 560 | [2] |
| Neurokinin A | NK1 | Human (recombinant) | ~31.5 | [2] |
| Neurokinin A | NK2 | Human (recombinant) | ~2.24 | [2] |
| Substance P | NK1 | Human (recombinant) | 0.13 | [2] |
Note: Data from human recombinant receptors is often used to infer binding characteristics in mammalian systems, including mice, due to high receptor homology. Substance P is included for comparison as it shares high affinity for the NK1 receptor with HK-1.
Table 2: Functional Potencies (EC50/ED50 values)
| Agonist | Assay | Tissue/Model (Species) | Potency (EC50/ED50) | Reference |
| Hemokinin-1 | Hypotension | Anesthetized Guinea Pig | 0.1 nmol/kg (ED50) | [2] |
| Substance P | Hypotension | Anesthetized Guinea Pig | Similar to HK-1 | [2] |
| Hemokinin-1 | Salivary Secretion | Anesthetized Rat | 6 nmol/kg (ED50) | [2] |
| Substance P | Salivary Secretion | Anesthetized Rat | Similar to HK-1 | [2] |
| Hemokinin-1 | Uterine Contraction | Mouse (non-pregnant) | Slightly less potent than SP | [4] |
| Neurokinin A | Uterine Contraction | Mouse (non-pregnant) | Similar potency to HK-1 | [4] |
Signaling Pathways
HK-1 and NKA exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the neurokinin receptors NK1 and NK2, respectively. However, evidence suggests a more complex signaling landscape for HK-1.
Neurokinin A Signaling
NKA predominantly signals through the NK2 receptor. Activation of the NK2 receptor leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and neuronal excitation.
Figure 1: Simplified signaling pathway of Neurokinin A via the NK2 receptor.
Hemokinin-1 Signaling
HK-1 demonstrates a strong affinity for the NK1 receptor, similar to Substance P.[2] Its activation of the NK1 receptor follows a similar Gαq/11-PLC-mediated pathway as described for NKA at the NK2 receptor. However, a growing body of evidence indicates that HK-1 can also elicit biological effects independently of the NK1 receptor, suggesting the existence of a yet-unidentified receptor or alternative signaling mechanisms.[5] Some studies have shown that certain effects of HK-1 are not blocked by NK1 receptor antagonists.[6]
Figure 2: Dual signaling pathways of Hemokinin-1.
Functional Comparison in Key Physiological Systems
Nociception (Pain)
Both HK-1 and NKA are implicated in pain processing, but their precise roles and mechanisms appear to differ.
-
Neurokinin A: NKA, acting through NK2 receptors, is involved in nociceptive transmission, particularly in inflammatory pain states.
-
Hemokinin-1: HK-1 has a complex and sometimes contradictory role in pain.[5] It is generally considered pro-nociceptive, mediating inflammatory and neuropathic pain, often through the NK1 receptor.[7] However, some studies report analgesic effects at certain concentrations and suggest NK1 receptor-independent mechanisms.[5] For instance, HK-1 deficiency in mice has been shown to reduce chronic neuropathic mechanical and cold hypersensitivity.[7]
Smooth Muscle Contraction
The effects of HK-1 and NKA on smooth muscle contraction have been extensively studied, particularly in the uterus and gastrointestinal tract.
-
Uterine Contraction: In the non-pregnant mouse uterus, both HK-1 and NKA induce contractions.[4] HK-1 appears to act preferentially through NK1 receptors, while NKA's effects are mediated by NK2 receptors.[4] Their relative potencies can vary depending on the hormonal status of the animal.[4]
-
Gastrointestinal Motility: In the mouse colon, HK-1 induces contractions primarily via NK1 receptors, with a minor contribution from NK2 receptors.[8] In contrast, Substance P (with a similar profile to HK-1 at the NK1 receptor) acts predominantly through NK1 receptors and does not appear to involve NK2 receptors for its contractile effects in this tissue.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
References
- 1. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterisation of hemokinin-1 in mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of the effects of rat/mouse hemokinin-1 on mouse colonic contractile activity: a comparison with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemokinin-1 and the NK1 Receptor in Mouse Cells: A Comparative Binding Guide
For researchers, scientists, and drug development professionals, understanding the interaction between Hemokinin-1 (HK-1) and its primary receptor, the Neurokinin-1 Receptor (NK1R), is crucial for elucidating its role in various physiological and pathological processes. This guide provides a comprehensive comparison of HK-1's binding and signaling at the NK1R in mouse cells, supported by experimental data and detailed methodologies.
Hemokinin-1, a member of the tachykinin peptide family, is recognized as a potent agonist for the NK1R, exhibiting a binding affinity comparable to that of the receptor's preferred endogenous ligand, Substance P (SP). However, emerging evidence reveals a more complex signaling profile for HK-1, with significant biological effects occurring independently of NK1R activation. This guide will delve into both the NK1R-dependent and -independent actions of HK-1 in murine models.
Comparative Analysis of Ligand Binding and Function
While direct quantitative binding data for Hemokinin-1 to the mouse NK1R is not extensively reported, studies on human receptors provide valuable insights. Competitive binding assays with human NK1R expressed in cell lines have shown that HK-1 binds with high affinity, with a reported inhibitory constant (Ki) of 0.175 nM. This is remarkably similar to the Ki of 0.13 nM for Substance P, confirming that HK-1 is a high-affinity ligand for the NK1R. Functional studies in mouse models corroborate this, demonstrating that HK-1 can induce SP-like behavioral effects that are blockable by selective NK1R antagonists.
A critical point of differentiation for HK-1 is its ability to elicit cellular responses through pathways that do not involve the NK1R. A notable example is the induction of calcium influx in primary sensory neurons. In these cells, HK-1 can trigger a significant increase in intracellular calcium even in the presence of NK1R antagonists or in neurons from NK1R gene-deleted mice.[1][2] This NK1R-independent signaling is a key characteristic that distinguishes HK-1 from SP and suggests the existence of a yet-to-be-identified alternative receptor for HK-1.
The following table summarizes the key comparative data for HK-1 and SP binding and function at the NK1R.
| Parameter | Hemokinin-1 (HK-1) | Substance P (SP) | Key Findings in Mouse Cells |
| Binding Affinity (Ki) | ~0.175 nM (human NK1R) | ~0.13 nM (human NK1R) | Both are high-affinity ligands for the NK1R.[1][3][4] |
| NK1R-Dependent Signaling | Induces downstream signaling cascades similar to SP.[4] | The preferred endogenous ligand, robustly activates Gq- and Gs-protein coupled pathways.[5][6] | HK-1's effects are often attenuated by NK1R antagonists or in NK1R knockout mice.[7] |
| NK1R-Independent Signaling | Yes, notably induces calcium influx in sensory neurons.[1][2][5] | Generally considered to signal primarily through NK receptors.[1][2] | HK-1 can mediate inflammatory pain and cellular responses in the absence of functional NK1R.[1] |
| Functional Outcomes | Pro-inflammatory, pain mediation, immune cell modulation.[3][5] | Pro-inflammatory, pain transmission, neurotransmission.[8][9] | Both peptides play significant roles in inflammation and nociception in murine models.[7][10] |
Signaling Pathways
The binding of both Hemokinin-1 and Substance P to the NK1R initiates downstream signaling cascades. The canonical pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
In contrast, the NK1R-independent signaling of HK-1, particularly the induction of calcium influx in sensory neurons, suggests the involvement of an alternative receptor, possibly an ion channel-coupled receptor.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., Hemokinin-1) by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Methodology:
-
Membrane Preparation: Mouse cells or tissues expressing the NK1R are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NK1R antagonist (e.g., [³H]-SP) and varying concentrations of the unlabeled competitor ligand (Hemokinin-1 or Substance P).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.
Calcium Imaging Functional Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of NK1R activation.
Methodology:
-
Cell Preparation: Mouse cells (e.g., primary sensory neurons or cell lines expressing NK1R) are cultured on glass coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped with a camera. A baseline fluorescence is recorded.
-
Ligand Application: Hemokinin-1 or Substance P is added to the cells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The magnitude and kinetics of the calcium response are analyzed to determine the potency (EC50) of the ligand. To test for NK1R-independent effects, the assay can be performed in the presence of an NK1R antagonist or using cells from NK1R knockout mice.
References
- 1. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Neurokinin-1 Receptor Contributes to the Early Phase of Lipopolysaccharide-Induced Fever via Stimulation of Peripheral Cyclooxygenase-2 Protein Expression in Mice [frontiersin.org]
- 8. Substance P and Neurokinin 1 receptor - expression is affected in the ileum of mice with mutation in the W locus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of substance P, neurokinin 1 receptors (NK1) and neurokinin 3 receptors in the developing mouse retina and in the retina of NK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Hemokinin 1 in different mouse strains
A Comparative Analysis of Hemokinin-1 in Different Mouse Strains: A Guide for Researchers
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of various physiological and pathophysiological processes, including immune responses, inflammation, and pain.[1][2] This guide provides a comparative analysis of HK-1 in different mouse strains, summarizing key findings on its expression, function, and signaling pathways to assist researchers in selecting the appropriate animal models for their studies.
Data Presentation
The following tables summarize the available quantitative and qualitative data on Hemokinin-1 and its receptor in various mouse strains.
Table 1: Tac4 Gene and Hemokinin-1 Peptide Expression in Different Mouse Strains
| Mouse Strain | Tissue/Cell Type | Method | Key Findings | Reference(s) |
| C57BL/6J | Trigeminal Ganglia, Trigeminal Nucleus Caudalis | qPCR | Intact Tac4-/- mice showed significantly lower baseline expression of the microglia/macrophage activation marker Iba1 and the astrocyte activation marker Gfap compared to wild-type C57BL/6J mice.[3] | [3] |
| C57BL/6J | Dorsal Root Ganglia, Spinal Cord | in situ hybridization (RNAscope) | Tac4 mRNA is expressed in the hypothalamic-pituitary-adrenal axis, hippocampus, amygdala, and somatosensory and piriform cortices.[4] | [4] |
| C57BL/6J | Uterus, Bone Marrow, Skeletal Muscle | RT-PCR | Tac4 expression detected, while Tac1 (encoding Substance P) was more prominent in the brain, heart, and stomach.[5] | [5] |
| BALB/c | Uterus | RT-PCR | Tac4 gene expression is present.[6] | [6] |
| Swiss | Uterus | Not specified | Functional evidence of HK-1 activity.[7] | [7] |
Table 2: Functional Comparison of Hemokinin-1 Across Different Mouse Strains
| Mouse Strain | Model/Assay | HK-1 Function | Key Findings | Reference(s) |
| C57BL/6J | K/BxN serum-induced arthritis, Mast cell tryptase-induced monoarthritis | Pro-inflammatory, Nociceptive | Tac4-/- mice showed significantly reduced mechanical hyperalgesia and paw edema compared to wild-type mice.[8] | [8] |
| C57BL/6J | Endotoxin-induced acute airway inflammation | Pro-inflammatory | Tac4-/- mice exhibited reduced inflammatory cell infiltration and myeloperoxidase activity in the lungs following LPS challenge.[9] | [9] |
| C57BL/6J | Anxiety and Depression Models (Light-Dark Box, Elevated Plus Maze, Tail Suspension Test, Forced Swim Test) | Anxiolytic and Anti-depressant-like | Tac4-/- mice displayed increased anxiety- and depression-like behaviors compared to wild-type mice.[4] | [4] |
| BALB/c (oestrogen-primed) | Uterine Contraction | Uterotonic | HK-1 induced uterine contractions with a lower maximum response compared to neurokinin A.[7] | [7] |
| Swiss (non-pregnant) | Uterine Contraction | Uterotonic | HK-1 was equieffective but slightly less potent than Substance P in inducing uterine contractions.[7] | [7] |
Table 3: Hemokinin-1 Receptor (NK1R) Interaction
| Mouse Strain | Receptor | Affinity/Interaction | Key Findings | Reference(s) |
| Not specified | NK1, NK2, NK3 | Full agonist | Mouse HK-1 is a full agonist at all three tachykinin receptors but shows remarkable selectivity for the NK1 receptor.[10] | [10] |
| C57BL/6J | NK1 | Functional Interaction | Many of the pro-inflammatory and nociceptive effects of HK-1 are mediated through the NK1 receptor. However, some actions, particularly those related to anxiety and depression, appear to be independent of NK1R.[2][4] | [2][4] |
| BALB/c | NK1 | Functional Interaction | The uterotonic effects of HK-1 in BALB/c mice were reduced by an NK1 receptor antagonist.[7] | [7] |
| Swiss | NK1 | Functional Interaction | The uterotonic effects of HK-1 in Swiss mice were reduced by an NK1 receptor antagonist.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qPCR) for Tac4 Expression
This protocol is adapted from studies investigating Tac4 gene expression in murine tissues.[3]
-
Tissue Collection and RNA Extraction:
-
Euthanize mice via an approved method (e.g., cervical dislocation).
-
Rapidly dissect the tissue of interest (e.g., dorsal root ganglia, trigeminal ganglia, spleen).
-
Immediately freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Use primers specific for the mouse Tac4 gene. A commercially available primer pair is:
-
Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Assessment of Nociception (Mechanical Hyperalgesia)
This protocol is based on methods used to evaluate pain sensitivity in mouse models of inflammation.[8]
-
Animal Acclimation:
-
Acclimate mice to the testing environment and equipment for at least 3 days prior to the experiment.
-
-
Induction of Inflammation (if applicable):
-
Induce inflammation using a model such as K/BxN serum-induced arthritis or intra-articular injection of an inflammatory agent.
-
-
Measurement of Mechanical Threshold:
-
Place the mouse on an elevated mesh platform and allow it to acclimate for at least 15 minutes.
-
Use an electronic von Frey anesthesiometer to apply increasing pressure to the plantar surface of the hind paw.
-
The withdrawal threshold is recorded as the force (in grams) at which the mouse withdraws its paw.
-
Take the average of three measurements per paw, with at least 5 minutes between measurements.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between different mouse strains or between treated and control groups. A lower threshold indicates increased mechanical sensitivity (hyperalgesia).
-
Mandatory Visualization
Signaling Pathways of Hemokinin-1
The following diagram illustrates the primary signaling pathway activated by Hemokinin-1 through its interaction with the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 is a mediator of chronic restraint stress-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Functional characterisation of hemokinin-1 in mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tac4 MGI Mouse Gene Detail - MGI:1931130 - tachykinin 4 [informatics.jax.org]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tac4 tachykinin 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Decoding Hemokinin-1: A Comparative Guide to its Signaling Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hemokinin-1 (HK-1) signaling with alternative tachykinins, supported by experimental data. We delve into the specificity of HK-1's interactions with neurokinin receptors and explore evidence for both canonical and non-canonical signaling pathways.
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has garnered significant interest for its diverse physiological roles, including in inflammation, pain perception, and immune responses. While it shares structural similarities with Substance P (SP), emerging evidence suggests a more complex and nuanced signaling profile. This guide offers a comprehensive analysis of HK-1's signaling specificity, providing a valuable resource for researchers investigating its therapeutic potential.
At a Glance: Hemokinin-1 vs. Other Tachykinins
| Parameter | Hemokinin-1 (HK-1) | Substance P (SP) | Neurokinin A (NKA) | Neurokinin B (NKB) |
| Primary Receptor Target | Neurokinin 1 Receptor (NK1R) | Neurokinin 1 Receptor (NK1R) | Neurokinin 2 Receptor (NK2R) | Neurokinin 3 Receptor (NK3R) |
| NK1R Binding Affinity (Ki) | High (comparable to SP) | High | Low | Low |
| NK2R Binding Affinity (Ki) | Low to Moderate | Low | High | Low |
| NK3R Binding Affinity (Ki) | Low to Moderate | Low | Low | High |
| Signaling via NK1R | Full Agonist | Full Agonist | Partial Agonist | Weak Agonist |
| Evidence for Novel Receptor | Yes | No | No | No |
Unraveling the Signaling Pathways of Hemokinin-1
HK-1 primarily exerts its effects through the G-protein coupled neurokinin receptors (NKRs), with a notable preference for the NK1 receptor, similar to Substance P.[1][2] However, the specificity of this interaction and the downstream consequences are multifaceted.
NK1 Receptor-Dependent Signaling
Activation of the NK1 receptor by HK-1 initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is central to many of the pro-inflammatory and nociceptive effects of HK-1.
Furthermore, evidence suggests that HK-1-mediated NK1 receptor activation can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This can lead to the activation of protein kinase A (PKA). Additionally, HK-1 signaling through the NK1 receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and survival.[3]
Evidence for NK1 Receptor-Independent Signaling
A growing body of research indicates that not all of HK-1's biological activities can be attributed to NK1 receptor activation. Several studies have shown that NK1 receptor antagonists fail to block certain HK-1-induced effects, particularly in the context of pain and inflammation.[4] This suggests the existence of a novel, as-yet-unidentified receptor for which HK-1 is the endogenous ligand. This putative receptor may be responsible for some of the distinct physiological functions of HK-1 compared to SP.
Experimental Validation of Signaling Specificity
Validating the specificity of HK-1-induced signaling is crucial for understanding its physiological roles and for the development of targeted therapeutics. A combination of in vitro and in vivo experimental approaches is employed to dissect its receptor interactions and downstream pathways.
Key Experimental Approaches
-
Receptor Binding Assays: These assays directly measure the affinity of HK-1 for different neurokinin receptors. Radioligand binding assays, using radiolabeled tachykinins, are commonly employed to determine the inhibition constant (Ki) of unlabeled HK-1.
-
Functional Assays: These experiments assess the ability of HK-1 to activate receptor-mediated signaling. Common functional assays include:
-
Calcium Mobilization Assays: Measuring changes in intracellular calcium concentration upon receptor activation.
-
Inositol Phosphate Accumulation Assays: Quantifying the production of inositol phosphates, a downstream product of PLC activation.
-
cAMP Accumulation Assays: Measuring changes in intracellular cAMP levels to assess Gs-coupled signaling.
-
-
Receptor Knockout/Knockdown Studies: Using genetically modified animals or cell lines lacking specific neurokinin receptors to determine if the effects of HK-1 are dependent on a particular receptor.
-
Pharmacological Inhibition: Employing selective antagonists for each neurokinin receptor to block the effects of HK-1 and thereby identify the receptor(s) involved.
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the comparative performance of HK-1 and other tachykinins in key experimental assays.
Table 1: Receptor Binding Affinities (Ki, nM)
| Ligand | Human NK1R | Human NK2R | Human NK3R |
| Hemokinin-1 | 0.1 - 10 | 100 - 1000 | > 1000 |
| Substance P | 0.1 - 1 | > 1000 | > 1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | > 1000 | 100 - 1000 | 1 - 10 |
Data compiled from multiple sources and represent approximate ranges.
Table 2: Functional Potency (EC50, nM) in NK1R-Expressing Cells
| Assay | Hemokinin-1 | Substance P |
| Calcium Mobilization | 1 - 10 | 0.5 - 5 |
| Inositol Phosphate Accumulation | 1 - 15 | 1 - 10 |
| NK1R Internalization | 5 - 20 | 2 - 10 |
Data compiled from multiple sources and represent approximate ranges.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor are cultured to confluency. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a fixed concentration of a radiolabeled tachykinin (e.g., [³H]-Substance P for NK1R) and increasing concentrations of unlabeled competitor ligand (HK-1, SP, NKA, or NKB).
-
Incubation and Filtration: The binding reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture and Dye Loading: Cells expressing the target neurokinin receptor are seeded in a multi-well plate. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorescence microscope.
-
Ligand Addition: Increasing concentrations of HK-1 or other tachykinins are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each ligand concentration is used to generate a dose-response curve, from which the EC50 value (the concentration of ligand that produces 50% of the maximal response) is calculated.
Conclusion
The evidence strongly indicates that Hemokinin-1 is a potent and selective agonist at the NK1 receptor, with a signaling profile that largely mirrors that of Substance P. However, the compelling data for NK1 receptor-independent effects underscore the need for further research to identify and characterize the putative novel HK-1 receptor. A thorough understanding of the specific signaling pathways activated by HK-1, both through the NK1 receptor and potentially other receptors, is paramount for the development of novel therapeutics that can selectively modulate its diverse physiological functions. This comparative guide provides a foundational resource for researchers navigating the complexities of tachykinin signaling and exploring the therapeutic promise of Hemokinin-1.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-inflammatory Effects of Hemokinin-1 and Lipopolysaccharide in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of Hemokinin-1 (HK-1), a member of the tachykinin peptide family, and Lipopolysaccharide (LPS), a potent endotoxin from Gram-negative bacteria, in mouse models. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and inflammatory footprints.
Executive Summary
Lipopolysaccharide is a powerful and widely recognized initiator of inflammation, triggering a robust and systemic pro-inflammatory cascade. Hemokinin-1, while also pro-inflammatory, appears to act more as a modulator and mediator of the inflammatory response, particularly in the context of bacterial endotoxin exposure. The available data suggests that while both molecules can induce the release of key pro-inflammatory cytokines and promote neutrophil recruitment, the magnitude and signaling pathways they activate are distinct.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the pro-inflammatory effects of HK-1 and LPS from various murine studies. It is important to note that these data are compiled from different studies and experimental conditions may vary. Therefore, this comparison should be interpreted with caution.
Table 1: Pro-inflammatory Cytokine Induction in Mice
| Cytokine | Stimulant | Mouse Strain | Dose | Time Point | Fold Increase/Concentration | Reference |
| TNF-α | LPS | C57BL/6 | 4 mg/kg (i.p.) | 2 hours | ~5-fold increase in mRNA (spleen) | [1] |
| LPS | C57BL/6 | 100 ng/mouse (i.p.) | 2 hours | High concentrations in serum | [2] | |
| HK-1 | C57BL/6 | (in the context of LPS) | 24 hours | Reduced in Tac4-/- mice after LPS | [3] | |
| IL-6 | LPS | C57BL/6 | 4 mg/kg (i.p.) | 2 hours | ~300-fold increase in mRNA (spleen) | [1] |
| LPS | C57BL/6 | 100 ng/mouse (i.p.) | 2 hours | High concentrations in serum | [2] | |
| HK-1 | C57BL/6 | (in the context of LPS) | 24 hours | Reduced in Tac4-/- mice after LPS | [3] | |
| IL-1β | LPS | C57BL/6 | 4 mg/kg (i.p.) | 2-8 hours | ~6-fold increase in mRNA (spleen) | [1] |
| LPS | C57BL/6 | Not specified | 4 hours | ~21.37 pg/ml (PFC) | [4] | |
| HK-1 | C57BL/6 | (in the context of LPS) | 24 hours | Reduced in Tac4-/- mice after LPS | [3] |
Table 2: Neutrophil Recruitment in Mice
| Assay | Stimulant | Mouse Strain | Dose | Time Point | Observation | Reference |
| Peritoneal Lavage | LPS | C57BL/6 | 10 ng/mouse (i.p.) | 2 hours | Peak neutrophil recruitment | [5] |
| Pulmonary Infiltration | LPS | Not specified | Intranasal | Not specified | Increased neutrophil recruitment | [6] |
| Cutaneous Microvasculature | HK-1 (via NK1 receptor) | Wild-type | (in the context of carrageenin) | Not specified | Contributes to neutrophil accumulation in inflamed skin | [7] |
| Airway Inflammation | HK-1 (endogenous) | C57BL/6 | (in the context of LPS) | 24 hours | Reduced neutrophil/macrophage accumulation in Tac4-/- mice | [3] |
Signaling Pathways
The pro-inflammatory effects of Hemokinin-1 and LPS are initiated through distinct signaling cascades.
Hemokinin-1 Signaling Pathway
Hemokinin-1 primarily exerts its effects through the G-protein coupled neurokinin 1 receptor (NK1R).[8] Activation of NK1R can lead to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), leading to downstream inflammatory responses.[9] There is also evidence suggesting that HK-1 may act through other, yet to be identified, receptors.[8]
Lipopolysaccharide (LPS) Signaling Pathway
LPS initiates a potent inflammatory response by binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells.[10] This binding event, facilitated by LPS-binding protein (LBP) and CD14, triggers a downstream signaling cascade that can be broadly divided into MyD88-dependent and TRIF-dependent pathways. Both pathways converge on the activation of transcription factors such as NF-κB and AP-1, leading to the expression of a wide array of pro-inflammatory genes.[11][12]
Experimental Protocols
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in biological samples such as serum or tissue homogenates.
Principle: This assay utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to a different epitope on the cytokine. Finally, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present in the sample.
General Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate to allow it to bind to the captured cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin.
-
Substrate Addition: Wash the plate and add a chromogenic substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Neutrophil Migration Assay (Transwell Assay)
This in vitro assay is used to assess the chemotactic response of neutrophils to a specific chemoattractant.
Principle: The assay uses a chamber with two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (e.g., chemokines induced by HK-1 or LPS) is placed in the lower chamber. The neutrophils will migrate through the pores of the membrane towards the chemoattractant. The number of migrated cells is then quantified.
General Protocol:
-
Cell Preparation: Isolate neutrophils from the bone marrow or peripheral blood of mice.
-
Assay Setup: Place the chemoattractant solution in the lower chamber of the Transwell plate. Insert the membrane-containing upper chamber.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration.
-
Cell Quantification: Remove the upper chamber. The migrated cells in the lower chamber can be counted using a hemocytometer or flow cytometry. Alternatively, the cells that have migrated to the underside of the membrane can be stained and counted under a microscope.
Experimental Workflow for Comparison
The following diagram illustrates a general workflow for a direct comparison of the pro-inflammatory effects of Hemokinin-1 and LPS in mice.
Conclusion
Both Hemokinin-1 and LPS are significant players in the inflammatory response in mice. LPS acts as a potent, direct inducer of a broad and intense inflammatory cascade. In contrast, Hemokinin-1 appears to be a more nuanced mediator, contributing to and amplifying inflammation, particularly in the context of an existing inflammatory stimulus like LPS. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their pro-inflammatory potential and to better understand their distinct roles in inflammatory diseases.
References
- 1. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 3. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS) induced pulmonary neutrophil recruitment and platelet activation is mediated via the P2Y1 and P2Y14 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor agonists are involved in mediating neutrophil accumulation in the inflamed, but not normal, cutaneous microvasculature: an in vivo study using neurokinin-1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evidence for Hemokinin-1 Signaling Through Non-NK1 Receptors in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental evidence supporting the action of Hemokinin-1 (HK-1) through receptors other than the classical neurokinin-1 receptor (NK1R) in mice. While HK-1, a member of the tachykinin peptide family, exhibits high affinity for the NK1R, a growing body of research indicates that many of its physiological and pathological effects, particularly in pain and inflammation, are mediated independently of this receptor.[1][2][3][4][5][6] This suggests the existence of a novel, as-yet-unidentified receptor for HK-1, opening new avenues for therapeutic intervention.[1][2][3][4][5][6]
Quantitative Data Summary: HK-1 Effects in Wild-Type vs. NK1R-Deficient Mice
The following table summarizes key quantitative findings from studies investigating the effects of HK-1 in mouse models of arthritis and pain, highlighting the discrepancies between the responses in wild-type, HK-1 deficient (Tac4-/-), and NK1R deficient (Tacr1-/-) mice.
| Parameter | Experimental Model | Wild-Type (WT) Mice | HK-1 Deficient (Tac4-/-) Mice | NK1R Deficient (Tacr1-/-) or Antagonist-Treated Mice | Reference |
| Mechanical Hyperalgesia | K/BxN serum-induced arthritis | Significant hyperalgesia | Significantly reduced hyperalgesia | No significant difference from WT | [1][5] |
| Complete Freund's Adjuvant (CFA)-induced arthritis | Significant hyperalgesia | Significantly reduced hyperalgesia | No significant difference from WT | [1][5][7] | |
| Heat Hyperalgesia | K/BxN serum-induced arthritis | Significant hyperalgesia | Significantly reduced hyperalgesia | Not reported | [1][5] |
| Paw Swelling | K/BxN serum-induced arthritis | Significant swelling | Significantly reduced swelling | No significant difference from WT | [1][5] |
| CFA-induced arthritis | Significant swelling | No alteration in swelling | Not reported | [7] | |
| Joint Histopathology | K/BxN serum-induced arthritis (Day 14) | Significant pathological changes | Decreased pathological changes | Not reported | [1] |
| CFA-induced arthritis | Significant pathological changes | Significantly smaller inflammatory alterations | Not reported | [7] | |
| Anxiety-like Behavior (Light-Dark Box) | - | Baseline | Significantly less time in lit compartment | Significantly more time in lit compartment | [8] |
| Depression-like Behavior (Forced Swim Test) | - | Baseline | Significantly increased immobility | Decreased immobility | [8] |
Calcium Influx in Primary Sensory Neurons
A key piece of evidence for non-NK1R mediated signaling comes from in vitro studies on primary sensory neurons.
| Condition | HK-1 Concentration | Responding Neurons (%) | Response Magnitude (R) | Reference |
| Wild-Type Neurons | 1 µM | 26.39 ± 4.5% | 0.67 ± 0.07 | [1][5] |
| WT Neurons + NK1R Antagonist (CP99994) | 1 µM | 20.93 ± 3.8% | 0.62 ± 0.08 | [1][5] |
| NK1R-Deficient Neurons | 1 µM | 21.4 ± 3.5% | 0.49 ± 0.04 | [1][5] |
These data demonstrate that HK-1 induces calcium influx in a significant portion of sensory neurons, and this effect is not diminished by the absence or blockade of the NK1R.[1][5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Induction of Arthritis and Behavioral Testing
-
K/BxN Serum-Induced Arthritis:
-
Arthritis is induced in mice by intraperitoneal injection of K/BxN serum.[1][5]
-
Mechanical hyperalgesia is measured using dynamic plantar aesthesiometry.[1][5]
-
Heat hyperalgesia is assessed using an increasing temperature hot plate.[1]
-
Paw swelling is quantified using a plethysmometer or micrometer.[1][5]
-
Measurements are taken at baseline and at various time points post-injection.[1][5]
-
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis:
-
A single intraplantar injection of CFA is administered to the hind paw of mice.[1][7]
-
Paw volume is measured with a plethysmometer.[7]
-
Mechanosensitivity is determined using dynamic plantar aesthesiometry.[7]
-
Measurements are performed over a 21-day period.[7]
-
At the end of the experiment, tibiotarsal joints are collected for histopathological analysis and ELISA measurement of IL-1β.[7]
-
Calcium Imaging of Primary Sensory Neurons
-
Dorsal root ganglia (DRG) or trigeminal ganglia (TRG) are dissected from mice.[1][2]
-
Ganglia are enzymatically digested and mechanically dissociated to obtain a single-cell suspension of primary sensory neurons.[1]
-
Neurons are cultured for 24-48 hours.[1]
-
Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).[1]
-
Baseline fluorescence is recorded before the application of Hemokinin-1.
-
Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity.[1][5]
-
Experiments are repeated in the presence of an NK1R antagonist or using neurons from NK1R-deficient mice to assess the contribution of the NK1R.[1][5]
Behavioral Assays for Anxiety and Depression
-
Light-Dark Box Test:
-
Forced Swim Test:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Hemokinin-1 signaling pathways in mice.
Experimental Workflow: Investigating Non-NK1R Pain Mediation
Caption: Workflow for arthritis-induced pain experiments.
Logical Relationship of Evidence for Non-NK1R Action
Caption: Logical flow of evidence for non-NK1R signaling.
References
- 1. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | PLOS One [journals.plos.org]
- 8. Hemokinin-1 mediates anxiolytic and anti-depressant-like actions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Mouse Hemokinin-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of mouse Hemokinin-1 (HK-1), a tachykinin peptide involved in various physiological processes. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: To prevent skin contact.
-
Safety glasses: To protect from splashes or airborne particles.
-
Lab coat: To protect clothing and skin.
-
Mask: Recommended when handling larger quantities of lyophilized powder to avoid inhalation.[1]
General Handling Guidelines:
-
Handle peptides in a clean, well-ventilated area.[1]
-
Allow the product to warm to room temperature before opening, preferably in a desiccator, to prevent moisture absorption.[2][3]
-
Weigh out lyophilized peptide quickly and reseal the container tightly.[3]
-
Avoid repeated freeze-thaw cycles of peptide solutions.[4] It is best practice to prepare single-use aliquots.[2][4]
-
For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents to prevent oxidation.[2]
II. Storage Procedures
Proper storage is crucial to maintain the stability and integrity of mouse Hemokinin-1.
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| Short-term | Stable at room temperature for days to weeks.[1] For up to 2 weeks, -20°C is recommended. | Up to one week at 4°C. For solutions with pH > 8, freezing is recommended. |
| Long-term | Store at -20°C or -80°C for periods longer than 4 weeks.[1] Can be stable for several years at -20°C.[2] | Not recommended for long-term storage.[3] If necessary, store as frozen aliquots at -20°C or colder.[3][4] |
| Special Considerations | Protect from intense light.[1] Peptides with certain amino acids (Cys, Met, Trp, Asp, Glu, Lys, Arg, His) are prone to oxidation or moisture absorption and may require storage under anaerobic conditions or in a desiccator.[4] | Use sterile buffers (pH 5-6) to prolong storage life. Avoid bacterial degradation by using sterile techniques.[4] |
III. Disposal Procedures
Proper disposal of mouse Hemokinin-1 and associated materials is essential to prevent contamination and ensure regulatory compliance.
Step 1: Decontamination of Peptide Waste
-
Solid Waste (e.g., contaminated labware, gloves):
-
Autoclaving: This is the primary method for decontamination of biological waste.[5] A typical cycle is 121°C and 15 PSI for a minimum of 30 minutes.[5]
-
Chemical Decontamination: For materials not suitable for autoclaving, chemical disinfectants are recommended.[5]
-
Sodium Hypochlorite (Bleach): A 0.5-1.0% solution with a 20-minute contact time is effective.[5] A 6% solution can also be used for thorough cleaning.[6]
-
Enzymatic Detergents: These are effective for removing protein and peptide residues from labware and equipment.[6] A 1% (m/v) solution can be used to soak contaminated materials or for direct application.[6]
-
-
-
Liquid Waste (e.g., unused peptide solutions, culture media):
-
Chemical Inactivation: Treat with a suitable disinfectant like sodium hypochlorite solution before drain disposal, where local regulations permit.[5]
-
pH Neutralization: If the waste is acidic (pH < 2) or alkaline (pH > 12), it must be neutralized to a pH between 5 and 9 before disposal.[5] Use sodium bicarbonate for acidic waste and sulfuric or hydrochloric acid for alkaline waste.[5]
-
Step 2: Final Disposal
-
Decontaminated Solid Waste: Once decontaminated, solid waste may be disposed of in the standard municipal waste stream, provided local regulations allow.[5]
-
Contaminated Sharps: Dispose of in a designated sharps container.
-
Chemical Waste: Any waste that cannot be decontaminated or neutralized on-site should be collected by a licensed chemical waste disposal service.
Disposal Workflow
Caption: Workflow for the proper disposal of mouse Hemokinin-1 waste.
IV. Experimental Protocols
Mouse Hemokinin-1 is a selective agonist for the neurokinin-1 (NK1) receptor and is used in various in-vitro and in-vivo studies to investigate its role in inflammation, pain, and immune responses.[7][8][9]
Example In-Vitro Experiment: Calcium Imaging in Primary Sensory Neurons
This protocol is adapted from studies investigating the effect of Hemokinin-1 on intracellular calcium levels in primary sensory neurons.[8][10]
Methodology:
-
Cell Culture: Isolate and culture primary sensory neurons from mice.
-
Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Hemokinin-1 Application: Apply mouse Hemokinin-1 at a desired concentration (e.g., 1 µM) to the cells.[8][10]
-
Data Acquisition: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Analysis: Analyze the data to determine the percentage of responding cells and the magnitude of the calcium influx.
Experimental Workflow Diagram
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 9. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Hemokinin 1 (mouse)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Hemokinin 1 (mouse), a bioactive peptide. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Hemokinin 1 (mouse). Since the toxicological properties of this peptide have not been thoroughly investigated, it should be handled as a hazardous substance.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact. Double-gloving is recommended.[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if aerosolization is possible. | Prevents inhalation of the lyophilized powder or aerosols.[4] |
Operational Plan: From Receipt to Use
Follow these step-by-step instructions for the safe handling of Hemokinin 1 (mouse) in the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from light and moisture.[4]
Step 2: Preparation for Use
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture uptake.
-
Weigh the required amount of peptide rapidly in a designated weighing area.
-
Reseal the container tightly and return unused peptide to cold storage.
Step 3: Reconstitution
-
Consult the product datasheet for the recommended solvent. If not specified, sterile, distilled water is a common starting point for hydrophilic peptides.
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.
-
Add the solvent to the peptide vial and gently agitate to dissolve. Sonication can be used to aid dissolution if necessary.
-
Prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.
Step 4: Experimental Use
-
Handle all solutions containing Hemokinin 1 (mouse) with the same level of precaution as the lyophilized powder.
-
Conduct all procedures that may generate aerosols within a chemical fume hood or biological safety cabinet.
-
Avoid contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS) or general peptide handling guidelines.
Disposal Plan
All materials contaminated with Hemokinin 1 (mouse) must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated, leak-proof container labeled "Chemical Waste."
-
Liquid Waste: Collect all unused peptide solutions and contaminated liquids in a separate, sealed, and clearly labeled "Chemical Waste" container.
Disposal Procedure:
-
Do not discharge Hemokinin 1 (mouse) waste into drains or sewers.
-
Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow
The following diagram illustrates the key stages of the handling and disposal process for Hemokinin 1 (mouse).
Caption: Workflow for handling and disposal of Hemokinin 1 (mouse).
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. peptide.co.jp [peptide.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
